SB 204070A
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4.ClH/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18;/h11,13H,2-10,12,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQGKAOSYSXEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933459 | |
| Record name | SB 204070 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148688-01-1 | |
| Record name | 1,4-Benzodioxin-5-carboxylic acid, 8-amino-7-chloro-2,3-dihydro-, (1-butyl-4-piperidinyl)methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148688-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 204070A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148688011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 204070 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-204070A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ39GL43SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of SB 204070A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 204070A is a potent and highly selective pharmacological tool crucial for the investigation of the 5-hydroxytryptamine type 4 (5-HT4) receptor. As a competitive antagonist, its primary mechanism of action is the specific blockade of this receptor subtype, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligand, serotonin. This guide provides an in-depth exploration of the molecular interactions, signaling pathways, and functional consequences of this compound's engagement with the 5-HT4 receptor. The quantitative data, experimental methodologies, and visual representations of the underlying processes are detailed herein to support further research and drug development endeavors.
Core Mechanism of Action: Competitive Antagonism of the 5-HT4 Receptor
This compound functions as a competitive antagonist at the 5-HT4 receptor.[1][2] This means it binds to the same site on the receptor as the endogenous agonist, serotonin, but does not activate the receptor. By occupying the binding site, this compound prevents serotonin from binding and initiating the intracellular signaling cascade. This action is reversible, as washing the tissue can reverse the antagonistic effects.[1] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit.[3]
Signaling Pathway Inhibition
The canonical signaling pathway initiated by 5-HT4 receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3] As a potent antagonist, this compound effectively blocks this 5-HT-induced increase in cAMP production.
Below is a diagram illustrating the antagonistic action of this compound on the canonical 5-HT4 receptor signaling pathway.
Quantitative Data
The potency and selectivity of this compound have been quantified in various experimental systems. The following tables summarize the key data.
| Parameter | Value | Species | Preparation | Reference |
| Apparent pA2 | 10.8 ± 0.1 | Guinea Pig | Distal Colon Longitudinal Muscle-Myenteric Plexus (LMMP) | [1] |
| Table 1: Functional Antagonist Potency of this compound |
| Receptor/Channel Subtype | Selectivity Fold vs. 5-HT4 |
| 5-HT1A | >5000 |
| 5-HT1D | >5000 |
| 5-HT1E | >5000 |
| 5-HT2A | >5000 |
| 5-HT2C | >5000 |
| 5-HT3 | >5000 |
| GABA-A | >5000 |
| Benzodiazepine Site | >5000 |
| TBPS Site | >5000 |
| A1 Adenosine | >5000 |
| α1-Adrenoceptor | >5000 |
| α2-Adrenoceptor | >5000 |
| β1-Adrenoceptor | >5000 |
| β2-Adrenoceptor | >5000 |
| D1 Dopamine | >5000 |
| D2 Dopamine | >5000 |
| D3 Dopamine | >5000 |
| Table 2: Selectivity Profile of this compound[1] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific in vitro pharmacological assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (for Selectivity Profiling)
Objective: To assess the affinity of this compound for various receptor subtypes by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-GR113808 for the 5-HT4 receptor).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare cell membranes expressing the target receptor.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubate at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Guinea-Pig Distal Colon Contraction Assay
This functional assay is used to determine the antagonist potency of this compound.
Objective: To measure the ability of this compound to inhibit 5-HT-induced muscle contractions.
Materials:
-
Male guinea pigs.
-
Krebs solution.
-
Organ bath with an isometric transducer.
-
Serotonin (5-HT).
-
This compound.
Protocol:
-
Humanely euthanize a guinea pig and dissect the distal colon.
-
Prepare a longitudinal muscle-myenteric plexus (LMMP) strip.
-
Mount the tissue in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
-
Record isometric contractions using a transducer.
-
Establish a cumulative concentration-response curve for 5-HT-induced contractions.
-
Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time.
-
Repeat the cumulative concentration-response curve for 5-HT in the presence of this compound.
-
Repeat steps 7 and 8 with increasing concentrations of this compound.
-
Analyze the rightward shift in the 5-HT concentration-response curve to calculate the apparent pA2 value, which is a measure of the antagonist's potency.
Adenylyl Cyclase Activity Assay
This biochemical assay directly measures the functional consequence of 5-HT4 receptor antagonism.
Objective: To determine the effect of this compound on 5-HT-stimulated adenylyl cyclase activity.
Materials:
-
Cell membranes expressing the 5-HT4 receptor.
-
Assay buffer containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor.
-
[α-³²P]ATP as a tracer.
-
Serotonin (5-HT).
-
This compound.
-
Columns for separating [³²P]cAMP from [α-³²P]ATP (e.g., Dowex and alumina).
-
Scintillation counter.
Protocol:
-
Incubate cell membranes in the assay buffer.
-
Add this compound at various concentrations, followed by a fixed concentration of 5-HT to stimulate the receptor.
-
Initiate the enzymatic reaction by adding [α-³²P]ATP.
-
Incubate at 30-37°C for a defined period.
-
Terminate the reaction.
-
Separate the produced [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Determine the concentration-dependent inhibition of 5-HT-stimulated adenylyl cyclase activity by this compound.
Conclusion
This compound is a powerful research tool characterized by its potent and selective competitive antagonism of the 5-HT4 receptor. Its primary mechanism of action involves the direct blockade of serotonin's ability to activate the receptor, thereby inhibiting the Gs-adenylyl cyclase-cAMP signaling pathway. The high potency, demonstrated by its pA2 value, and exceptional selectivity make it an invaluable agent for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor in various biological systems. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other similar pharmacological compounds.
References
An In-Depth Technical Guide to SB 204070A: A Potent and Selective 5-HT4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 204070A is a potent and highly selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and pharmacological effects. Detailed experimental protocols for key assays and a summary of its binding affinity and selectivity are presented to facilitate further research and drug development efforts. Signaling pathways associated with the 5-HT4 receptor are also delineated.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (1-butyl-4-piperidinyl)methyl-8-amino-7-chloro-1,4-benzodioxane-5-carboxylate |
| CAS Number | 148688-01-1 |
| Molecular Formula | C₁₉H₂₇ClN₂O₄ |
| Molecular Weight | 382.89 g/mol |
**2. Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT4 receptor. By binding to this receptor, it blocks the downstream signaling typically initiated by the endogenous ligand, serotonin (5-hydroxytryptamine). The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This second messenger then activates protein kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), and activate other signaling cascades such as the extracellular signal-regulated kinase (ERK) pathway.[1] this compound, by preventing the initial activation of the 5-HT4 receptor, inhibits these signaling events.
Pharmacological Data
Binding Affinity and Selectivity
This compound exhibits high affinity for the 5-HT4 receptor. Radioligand binding studies have demonstrated its potent antagonist properties.
| Parameter | Value | Reference |
| Apparent pA₂ | 10.8 ± 0.1 | [2] |
Furthermore, this compound displays a high degree of selectivity for the 5-HT4 receptor over a wide range of other neurotransmitter receptors.
| Receptor Subtype | Selectivity Fold-Change vs. 5-HT4 | Reference |
| 5-HT1A | >5000 | [2] |
| 5-HT1D | >5000 | [2] |
| 5-HT1E | >5000 | [2] |
| 5-HT2A | >5000 | [2] |
| 5-HT2C | >5000 | [2] |
| 5-HT3 | >5000 | [2] |
| Dopamine D1, D2, D3 | >5000 | [2] |
| Adrenoceptors (α₁, α₂, β₁, β₂) | >5000 | [2] |
| GABAA | >5000 | [2] |
Note: A higher fold-change indicates greater selectivity for the 5-HT4 receptor.
Anxiolytic-like Activity
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of a compound like this compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT4 receptor.
Materials:
-
Cell membranes expressing the human 5-HT4 receptor.
-
Radioligand (e.g., [³H]-GR113808), a known 5-HT4 receptor antagonist.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled 5-HT4 antagonist like GR113808).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and the non-specific binding control.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[3]
Elevated Plus-Maze (EPM) for Anxiolytic Activity
This protocol describes a standard behavioral assay to assess anxiety-like behavior in rodents and the potential anxiolytic effects of a test compound.
Objective: To evaluate the anxiolytic-like effects of this compound in mice or rats.
Apparatus:
-
An elevated plus-shaped maze with two open arms and two enclosed arms of equal dimensions, raised from the floor.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Dosing: Administer this compound (at various doses) or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing one of the open arms.
-
Observation: Allow the animal to explore the maze for a set period (e.g., 5 minutes). Record the session using a video camera for later analysis.
-
Data Collection: The following parameters are typically measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
-
Data Analysis: Compare the parameters between the vehicle-treated group and the this compound-treated groups. An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.[4][5][6]
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT4 receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of 5-HT4 receptor antagonism, particularly in the context of anxiety and other central nervous system disorders. The information and protocols provided in this guide serve as a foundational resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. psicothema.com [psicothema.com]
- 5. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to SB 204070: A Potent and Selective 5-HT4 Receptor Antagonist
Disclaimer: The initial request specified SB 204070A as a 5-HT1B receptor antagonist. However, a comprehensive review of the scientific literature indicates that SB 204070 is a potent and selective 5-HT4 receptor antagonist . The designation "this compound" appears in some commercial contexts and literature, referring to the same 5-HT4 antagonist, likely a specific salt form such as the hydrochloride.[1] There is no substantial evidence in the peer-reviewed literature to support the classification of SB 204070 or this compound as a 5-HT1B antagonist. This guide will therefore focus on the well-documented pharmacology of SB 204070 as a 5-HT4 receptor antagonist.
Introduction
SB 204070, identified by its IUPAC name (1-butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate, is a highly potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor.[2] Developed by researchers at SmithKline Beecham, it has served as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor.[3] Its high affinity and selectivity have made it a benchmark compound in 5-HT4 receptor research. This document provides a detailed overview of its discovery, history, mechanism of action, and the experimental protocols used to characterize it.
Discovery and History
The development of SB 204070 emerged from research programs in the early 1990s aimed at discovering selective ligands for the then newly identified 5-HT4 receptor. The initial pharmacological characterization of SB 204070 was published in 1994, demonstrating its exceptional potency and selectivity in vitro and in vivo.[3] This discovery provided the scientific community with a crucial tool to investigate the functions of the 5-HT4 receptor, which is implicated in gastrointestinal motility and cognitive processes.[4]
Chemical Synthesis
Mechanism of Action
SB 204070 functions as a competitive antagonist at the 5-HT4 receptor. It binds to the receptor with high affinity, thereby preventing the endogenous ligand, serotonin (5-HT), from binding and activating the receptor. The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR), and its activation by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[7] By blocking this initial binding event, SB 204070 inhibits the entire downstream signaling cascade.
Signaling Pathway of 5-HT4 Receptor Activation and Antagonism by SB 204070
Caption: 5-HT4 receptor signaling cascade and its inhibition by SB 204070.
Quantitative Data
The pharmacological profile of SB 204070 is characterized by its high potency and selectivity. This data is crucial for its use as a research tool.
Table 1: In Vitro Potency of SB 204070
| Parameter | Value | Species | Preparation | Reference |
| Apparent pA2 | 10.8 ± 0.1 | Guinea Pig | Distal colon longitudinal muscle-myenteric plexus | [3] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Table 2: Selectivity Profile of SB 204070
| Receptor/Site | Selectivity Fold vs. 5-HT4 | Reference |
| 5-HT1A | >5000 | [3] |
| 5-HT1D | >5000 | [3] |
| 5-HT1E | >5000 | [3] |
| 5-HT2A | >5000 | [3] |
| 5-HT2C | >5000 | [3] |
| 5-HT3 | >5000 | [3] |
| Dopamine D1, D2, D3 | >5000 | [3] |
| α1, α2, β1, β2 Adrenoceptors | >5000 | [3] |
| GABAA, Benzodiazepine | >5000 | [3] |
| A1 Adenosine | >5000 | [3] |
This high degree of selectivity ensures that the observed effects of SB 204070 at appropriate concentrations can be confidently attributed to the blockade of 5-HT4 receptors.
Experimental Protocols
The characterization of SB 204070 has relied on specific in vitro and in vivo experimental models.
In Vitro Functional Assay: Guinea Pig Distal Colon
This assay is a classic method for evaluating 5-HT4 receptor activity.
-
Tissue Preparation:
-
Male guinea pigs are euthanized, and the distal colon is removed.
-
A segment of the colon is placed in Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
The longitudinal muscle-myenteric plexus (LMMP) is carefully dissected from the underlying circular muscle.
-
The LMMP strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
-
Experimental Procedure:
-
Tissues are allowed to equilibrate under a resting tension of 1g for at least 60 minutes, with regular washing.
-
Cumulative concentration-response curves to 5-HT are constructed to measure cholinergically-mediated contractions.
-
To determine the antagonist properties of SB 204070, tissues are pre-incubated with various concentrations of the compound for a set period (e.g., 30-60 minutes) before constructing a second 5-HT concentration-response curve.
-
The rightward shift of the 5-HT curve in the presence of SB 204070 is used to calculate the apparent pA2 value.
-
Experimental Workflow for In Vitro Functional Assay
Caption: Workflow for determining the pA2 value of SB 204070.
Radioligand Binding Assay (General Protocol)
While a specific protocol for SB 204070 is not detailed in the initial characterization papers, a general protocol using a selective 5-HT4 radioligand like [3H]GR113808 would be as follows.[8]
-
Membrane Preparation:
-
Tissue or cells expressing 5-HT4 receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
-
Binding Assay:
-
In assay tubes, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]GR113808) and varying concentrations of the competing ligand (SB 204070).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT4 ligand.
-
Incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 value (concentration of SB 204070 that inhibits 50% of specific radioligand binding) is determined and can be converted to a Ki (inhibition constant).
-
Conclusion
SB 204070 is a seminal tool compound in the study of serotonergic systems. Its high potency and exceptional selectivity for the 5-HT4 receptor have been instrumental in defining the receptor's role in various physiological functions. The quantitative data and experimental protocols described herein provide a foundation for researchers and drug development professionals working in this area. It is critical to accurately identify SB 204070 as a 5-HT4 antagonist to ensure the correct interpretation of experimental results and to guide future research effectively.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB-204070 - Wikipedia [en.wikipedia.org]
- 3. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 7. 5-HT4 receptor - Wikipedia [en.wikipedia.org]
- 8. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Formulation of SB 204070A
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 204070A, with the systematic IUPAC name (1-butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate, is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). This technical guide provides a comprehensive overview of the synthesis and formulation of this compound, intended for researchers and professionals in the field of drug development. The document details a plausible synthetic route, based on available chemical literature for analogous compounds, and discusses formulation strategies for preclinical research applications. Furthermore, it outlines the key signaling pathways associated with the 5-HT4 receptor to provide a broader context for the compound's mechanism of action.
Introduction
This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT4 receptor. Its high affinity and selectivity make it a standard antagonist for in vitro and in vivo studies. This guide aims to consolidate the available information and provide a practical framework for the synthesis and formulation of this important pharmacological agent.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (1-butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate | [1] |
| Molecular Formula | C19H27ClN2O4 | [1] |
| Molecular Weight | 382.89 g/mol | [1] |
| CAS Number | 148688-01-1 (for hydrochloride salt) | [1] |
Synthesis of this compound
Synthesis of Intermediate I: 8-amino-7-chloro-1,4-benzodioxane-5-carboxylic acid
A potential route to this intermediate starts from a substituted nitrobenzene derivative, which is then elaborated to the benzodioxane core, followed by reduction of the nitro group and chlorination. A published method for a similar compound, 8-amino-1,4-benzodioxane-5-carboxylic acid, involves the hydrogenation of a dibrominated nitro-benzodioxane precursor.[2]
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 6,7-dibromo-8-nitro-1,4-benzodioxane-5-carboxylic acid. This precursor can be synthesized from a commercially available substituted catechol through a series of reactions including nitration, bromination, and formation of the dioxane ring using a dihaloethane derivative.
-
Step 2: Hydrogenation and Debromination. 98.5 g of 6,7-dibromo-8-nitro-1,4-benzodioxane-5-carboxylic acid is placed in an autoclave with 400 ml of water, 100 ml of sodium carbonate solution, and 10 g of Palladium on carbon (Pd/C).[2]
-
The mixture is subjected to hydrogenation at a pressure of 40 kg/cm ² while heating to 50°C.[2]
-
After the reaction is complete, the mixture is filtered to remove the catalyst.[2]
-
The filtrate is then acidified with 95 ml of hydrochloric acid, leading to the precipitation of the product.[2]
-
The precipitate is filtered, washed with water, and dried to yield 8-amino-1,4-benzodioxane-5-carboxylic acid.[2]
-
Step 3: Chlorination. The amino-benzodioxane carboxylic acid is then chlorinated at the 7-position. This can be achieved using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent. The reaction conditions would need to be optimized to ensure selective chlorination.
Synthesis of Intermediate II: (1-butyl-4-piperidinyl)methanol
This intermediate can be prepared from 4-piperidinemethanol via N-alkylation.
Experimental Protocol:
-
Step 1: N-Butylation of 4-piperidinemethanol. To a solution of 4-piperidinemethanol (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2-3 equivalents) and 1-bromobutane (1.1-1.5 equivalents).
-
The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford (1-butyl-4-piperidinyl)methanol.
Final Step: Esterification
The final step in the synthesis of this compound is the esterification of the carboxylic acid (Intermediate I) with the alcohol (Intermediate II).
Experimental Protocol:
-
To a solution of 8-amino-7-chloro-1,4-benzodioxane-5-carboxylic acid (1 equivalent) and (1-butyl-4-piperidinyl)methanol (1.1 equivalents) in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting materials and the appearance of the product.
-
Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (if DCC or EDC is used).
-
The filtrate is washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
For the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.
Formulation of this compound
This compound is a lipophilic molecule with poor water solubility, which presents challenges for its formulation, particularly for in vivo studies.
Formulation for In Vitro Studies
For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted with the appropriate aqueous buffer or cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.1-1%).
| Parameter | Recommendation |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 1-10 mM |
| Final Solvent Concentration | <1% (v/v) |
Formulation for In Vivo Studies
For in vivo administration, particularly for oral or parenteral routes, the formulation must be carefully designed to ensure adequate bioavailability. Common approaches for formulating poorly water-soluble compounds like this compound for animal studies include:
-
Suspensions: The compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose, Tween 80) and a wetting agent.
-
Solutions in co-solvents: A mixture of a pharmaceutically acceptable organic solvent (e.g., polyethylene glycol 400, propylene glycol) and water can be used to dissolve the compound.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance the oral absorption of lipophilic drugs.
Example Vehicle for Oral Administration in Rodents:
A common vehicle for oral gavage in rats or mice is a suspension in 0.5% carboxymethyl cellulose (CMC) in water, sometimes with a small amount of a surfactant like Tween 80 (e.g., 0.1%).
Experimental Protocol (for a suspension):
-
Weigh the required amount of this compound.
-
Triturate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring or sonicating to ensure a uniform suspension.
-
The final formulation should be a homogenous suspension that can be accurately dosed.
Signaling Pathways of the 5-HT4 Receptor
This compound exerts its effects by blocking the signaling cascades initiated by the activation of the 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs.[3]
G-protein Dependent Signaling
Caption: G-protein dependent signaling pathway of the 5-HT4 receptor.
Upon binding of serotonin, the 5-HT4 receptor activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.
G-protein Independent Signaling
Recent studies have shown that the 5-HT4 receptor can also signal through G-protein independent pathways, notably involving the activation of Src tyrosine kinase.[3]
Caption: G-protein independent signaling of the 5-HT4 receptor.
This pathway involves the direct activation of Src by the 5-HT4 receptor, which then leads to the activation of the extracellular signal-regulated kinase (ERK) pathway.[3] The ERK pathway is known to play a crucial role in synaptic plasticity and memory formation.
Conclusion
This technical guide provides a detailed overview of the synthesis and formulation of the selective 5-HT4 receptor antagonist, this compound. While a definitive, published synthesis protocol is not available, a plausible and chemically sound synthetic route has been proposed, along with detailed hypothetical experimental protocols. Furthermore, practical guidance on the formulation of this compound for both in vitro and in vivo research applications has been provided. The elucidation of the 5-HT4 receptor signaling pathways offers a deeper understanding of the compound's mechanism of action, making this guide a valuable resource for researchers in pharmacology and drug development.
References
- 1. Document: (1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride: a highly potent and selective 5-HT4 receptor a... - ChEMBL [ebi.ac.uk]
- 2. prepchem.com [prepchem.com]
- 3. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of 5-HT4 Receptors in Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides an in-depth overview of the serotonin 4 (5-HT4) receptor's role in Alzheimer's disease (AD) pathophysiology and its emergence as a promising therapeutic target. It covers key signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.
Introduction: The 5-HT4 Receptor in the Central Nervous System
The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) widely expressed in the central nervous system (CNS), particularly in regions critical for cognition and memory, such as the hippocampus and cortex.[1][2] Its activation initiates a signaling cascade that has significant implications for neuronal function. Historically, interest in 5-HT4 receptors for Alzheimer's disease grew from observations that their activation enhances the release of acetylcholine (ACh), a neurotransmitter depleted in the AD brain.[3][4] However, subsequent research has unveiled a more direct and compelling role in counteracting the core pathology of AD.[5][6]
The Dual Therapeutic Mechanism of 5-HT4 Receptor Agonism in AD
Activation of the 5-HT4 receptor presents a dual-pronged therapeutic strategy for Alzheimer's disease, addressing both symptomatic cognitive decline and the underlying disease pathology.
Symptomatic Relief: Enhancement of Cholinergic Neurotransmission
A primary therapeutic approach in AD has been to elevate depleted acetylcholine levels using acetylcholinesterase inhibitors (AChEIs).[1] 5-HT4 receptor agonists offer a complementary and potent mechanism to achieve this. By stimulating 5-HT4 receptors on cholinergic nerve terminals, these agonists facilitate the release of acetylcholine, which can improve synaptic transmission and cognitive function.[3][4] Studies have shown that co-administration of a 5-HT4 agonist with an AChEI can result in synergistic effects on cognition.[2]
Disease Modification: Modulation of Amyloid Precursor Protein (APP) Processing
The central pathology of AD involves the proteolytic processing of the Amyloid Precursor Protein (APP). In the amyloidogenic pathway, APP is cleaved by β-secretase (BACE1) and γ-secretase, producing the neurotoxic amyloid-beta (Aβ) peptide, which aggregates into plaques.[7]
A competing, non-amyloidogenic pathway exists where APP is first cleaved by α-secretase within the Aβ domain.[8] This cleavage not only prevents the formation of Aβ but also releases a large, soluble ectodomain known as soluble APPα (sAPPα).[6][9] sAPPα is neuroprotective, neurotrophic, and has been shown to enhance memory and synaptic plasticity.[9][10]
Crucially, activation of the 5-HT4 receptor has been demonstrated to robustly promote this beneficial, non-amyloidogenic pathway.[3][6] This shifts APP processing away from toxic Aβ production and towards the generation of protective sAPPα, positioning the 5-HT4 receptor as a key disease-modifying target.[3][7]
Signaling Pathways of 5-HT4 Receptor Activation
The therapeutic effects of 5-HT4 receptor activation are mediated through specific intracellular signaling cascades. The canonical pathway involves the Gαs subunit, but non-canonical pathways are also crucial, particularly for APP processing.
Canonical Gs/cAMP/PKA Pathway
Upon agonist binding, the 5-HT4 receptor activates the associated Gs protein, leading to the stimulation of adenylyl cyclase (AC).[1][9] AC converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[11] This pathway is linked to the modulation of ion channels and enhancement of acetylcholine release.[1]
Non-Canonical cAMP/Epac Pathway and sAPPα Secretion
Interestingly, the stimulation of sAPPα secretion appears to be mediated through a PKA-independent pathway.[6][9] Evidence points towards the involvement of Exchange Protein Activated by cAMP (Epac), another downstream effector of cAMP.[7][12] Activation of the cAMP/Epac pathway is a key mechanism by which 5-HT4 agonists promote the α-secretase cleavage of APP.[12] Furthermore, studies have shown that the 5-HT4 receptor can physically interact with ADAM10, the primary α-secretase in the brain, to constitutively promote its activity even without agonist stimulation.[10][12]
Quantitative Data Summary
The following tables summarize key quantitative data for representative 5-HT4 receptor agonists from preclinical studies.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (cAMP Assay) | Intrinsic Activity (vs. 5-HT) | Reference |
| 5-HT (Serotonin) | ~100 | ~100 | 100% | N/A |
| Prucalopride | 2.5 | 1.8 | Full Agonist | [6][9] |
| PRX-03140 | 11 | 22 | 18% (Partial Agonist) | [2] |
| Velusetrag | 0.4 | 0.5 | 100% (Full Agonist) | [2] |
| TD-8954 | 0.3 | 0.2 | 100% (Full Agonist) | [2] |
Table 2: In Vitro and In Vivo Efficacy in AD Models
| Compound | sAPPα Secretion (In Vitro) | Reversal of Scopolamine-Induced Deficit (Morris Water Maze) | Reference |
| Prucalopride | Potent stimulation | N/A | [6][9] |
| PRX-03140 | Moderate stimulation | Not significant (0.03-1 mg/kg) | [2] |
| Velusetrag | Potent stimulation | Significant reversal (0.1 mg/kg) | [2] |
| TD-8954 | Potent stimulation | Significant reversal (0.1 mg/kg) | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key assays used to evaluate 5-HT4 receptor agonists.
Protocol: Radioligand Binding Assay for 5-HT4 Receptor
This protocol determines the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
-
Objective: To measure the displacement of a specific radioligand from the 5-HT4 receptor by a non-labeled test compound.
-
Materials:
-
Cell membranes from cells expressing human 5-HT4 receptors (e.g., guinea-pig striatum homogenates).[13][14]
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT4 antagonist).[13][15]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]
-
Test compound at various concentrations.
-
Non-specific binding control: High concentration of unlabeled GR113808 (e.g., 10 µM).[16]
-
Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. Dilute cell membranes and [³H]-GR113808 in assay buffer. The radioligand concentration is typically set near its dissociation constant (Kd), around 0.1-0.2 nM.[13]
-
Incubation: In a 96-well plate, add assay buffer, the test compound (or buffer for total binding, or unlabeled ligand for non-specific binding), the radioligand solution, and finally the membrane preparation to initiate the reaction.
-
Incubate for 60 minutes at room temperature to reach equilibrium.[15]
-
Filtration: Rapidly terminate the reaction by filtering the plate contents through the glass fiber filters using a cell harvester. Wash filters 3x with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.[17]
-
Protocol: sAPPα Secretion Assay
This assay quantifies the effect of a compound on the non-amyloidogenic processing of APP.
-
Objective: To measure the amount of sAPPα released into the cell culture medium following treatment with a 5-HT4 agonist.
-
Materials:
-
Procedure:
-
Cell Culture: Plate cells and grow to ~80-90% confluency.
-
Treatment: Replace growth medium with serum-free medium and incubate overnight. Treat cells with various concentrations of the test compound for a defined period (e.g., 24-72 hours).[18]
-
Sample Collection: Collect the conditioned cell culture medium. Centrifuge to remove cellular debris.
-
Quantification:
-
ELISA: Use a commercial ELISA kit specific for sAPPα. Dilute media samples as required (e.g., 1:80).[19] Follow the manufacturer's protocol to measure sAPPα concentration based on a standard curve.
-
Western Blot: Concentrate the media, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the N-terminus of APP (e.g., 6E10) to detect sAPPα.
-
-
Analysis: Normalize sAPPα levels to total cell protein or a housekeeping gene. Compare levels in treated samples to vehicle-treated controls.
-
Protocol: Morris Water Maze (MWM) for Spatial Memory
The MWM is a standard behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of AD.[20][21]
-
Objective: To evaluate if a 5-HT4 agonist can reverse a chemically-induced (e.g., by scopolamine) or transgene-related spatial memory deficit.
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water. A small escape platform is hidden 1 cm below the water surface. Visual cues are placed around the room.[21][22]
-
Procedure:
-
Acclimation/Visible Platform (Day 1): Allow mice to find a visible platform (marked with a flag) for several trials. This ensures the animals are not visually impaired and can swim.[23]
-
Acquisition Phase/Hidden Platform (Days 2-5):
-
The platform is now hidden in a fixed location (e.g., SE quadrant).[23]
-
Administer the test compound (e.g., Velusetrag, 0.1 mg/kg, i.p.) and/or scopolamine (a cholinergic antagonist to induce a deficit) 30 minutes before testing.[2]
-
Conduct 4 trials per day for each mouse, starting from different quadrants each time.[23]
-
Record the time taken to find the platform (escape latency). If not found within 60 seconds, guide the mouse to the platform.[22][23]
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform used to be.[22]
-
-
Analysis: Compare the escape latencies during acquisition and the time in the target quadrant during the probe trial between treatment groups using appropriate statistical tests (e.g., ANOVA). A significant decrease in latency and increase in target quadrant time indicates improved memory.
-
Integrated Drug Discovery Workflow
The development of a 5-HT4 agonist for AD follows a structured workflow from initial screening to in vivo validation.
Conclusion and Future Directions
The 5-HT4 receptor stands out as a compelling therapeutic target for Alzheimer's disease due to its dual mechanism of action: enhancing cholinergic neurotransmission for symptomatic benefit and promoting the non-amyloidogenic processing of APP for potential disease modification. Preclinical data strongly support the hypothesis that potent, brain-penetrant 5-HT4 agonists can improve cognitive function and favorably alter AD-related pathology.[2][5][24] While some candidates like PRX-03140 have been advanced to clinical trials, further development is needed.[3] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of new agonists, exploring their long-term effects on neurogenesis and synaptic plasticity, and validating their efficacy in human clinical trials.
References
- 1. New Insights into Serotonin 5-HT4 Receptors : A Novel Therapeutic...: Ingenta Connect [ingentaconnect.com]
- 2. 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]
- 4. Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into serotonin 5-HT4 receptors : a novel therapeutic target for Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The serotonin 5-HT4 receptor and the amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Amyloid Precursor Protein Processing by Serotonin Signaling | PLOS One [journals.plos.org]
- 8. Production and Functional Assays of Recombinant Secreted Amyloid Precursor Protein (APP) (sAPPα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. The role of Serotonin Receptors in Alzheimer’s disease | Opera Medica et Physiologica [operamedphys.org]
- 11. researchgate.net [researchgate.net]
- 12. 5-HT4 receptors constitutively promote the non-amyloidogenic pathway of APP cleavage and interact with ADAM10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 16. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 21. scite.ai [scite.ai]
- 22. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 24. Identification of multiple 5-HT₄ partial agonist clinical candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 204070A: A Technical Guide for Investigating Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 204070A is a potent and highly selective antagonist of the serotonin 5-HT4 receptor. Its high affinity and specificity make it an invaluable pharmacological tool for elucidating the diverse roles of 5-HT4 receptors in physiological and pathophysiological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its application in studying serotonin pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations.
Introduction to this compound
This compound is a chemical compound that acts as a competitive antagonist at the 5-HT4 receptor.[1][2] Its high selectivity, with over 5000-fold greater affinity for the 5-HT4 receptor compared to a wide range of other serotonin and non-serotonin receptors, minimizes off-target effects and allows for precise interrogation of 5-HT4 receptor function.[1][2] This specificity has made this compound a cornerstone in the pharmacological toolbox for studying the involvement of 5-HT4 receptors in various biological systems.
Mechanism of Action: Antagonism of the 5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the stimulatory G-protein, Gs. Upon activation by the endogenous ligand serotonin (5-HT), the 5-HT4 receptor initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which can then phosphorylate various downstream targets to modulate cellular function.
This compound exerts its effects by competitively binding to the 5-HT4 receptor, thereby preventing the binding of serotonin and subsequent activation of this signaling pathway. This blockade of 5-HT4 receptor-mediated signaling allows researchers to investigate the consequences of inhibiting this specific serotonin pathway in various experimental models.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various in vitro and in vivo assays. The following tables summarize key quantitative data for this compound.
| Parameter | Value | Species | Preparation | Reference |
| Apparent pA2 | 10.8 ± 0.1 | Guinea Pig | Distal colon longitudinal muscle-myenteric plexus | [1][2] |
| pA2 | 11.0 ± 0.1 | Guinea Pig | Distal colon | [3] |
| In Vivo ID50 | 0.55 µg/kg | Dog | Stomach (antagonism of 5-HT-evoked contractions) | [4] |
Table 1: Functional Antagonism Data for this compound
| Receptor Family | Selectivity | Notes | Reference |
| Serotonin Receptors | >5000-fold vs 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT3 | Radioligand binding studies have demonstrated high selectivity within the serotonin receptor family. | [1][2] |
| Other Receptors | >5000-fold vs GABAA, BDZ, TBPS, A1 adenosine, α1, α2, β1, β2 adrenoceptors, and D1, D2, D3 dopamine receptors | This compound shows minimal affinity for a wide range of other neurotransmitter receptors. | [1][2] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study serotonin pathways.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor using a competitive binding assay with a radiolabeled ligand.
References
- 1. 5-Hydroxytryptamine4 receptor agonists initiate the peristaltic reflex in human, rat, and guinea pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 5-HT4 receptors in guinea-pig colon and rat oesophagus: effects of novel agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism by SB 204070 of 5-HT-evoked contractions in the dog stomach: an in-vivo model of 5-HT4 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of SB 204070A: A Technical Guide
Introduction
SB 204070A is a highly potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1] Its high affinity and specificity for the 5-HT4 receptor have established it as a critical research tool for elucidating the physiological and pathological roles of this receptor subtype. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vitro and in vivo functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also presented to aid in the design and interpretation of studies utilizing this compound.
Chemical Properties
| Property | Value |
| IUPAC Name | (1-butyl-4-piperidinyl)methyl 8-amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate |
| Molecular Formula | C19H27ClN2O4 |
| Molar Mass | 382.89 g/mol |
| Chemical Structure | (Image of the chemical structure of this compound would be placed here in a full whitepaper) |
Quantitative Pharmacological Data
In Vitro Pharmacology
The in vitro pharmacological profile of this compound is characterized by its high-affinity binding to and potent antagonism of the 5-HT4 receptor.
| Parameter | Species | Tissue/System | Value | Reference |
| Apparent pA2 | Guinea Pig | Distal Colon | 10.8 ± 0.1 | [1] |
| Binding Affinity (Ki) | Not explicitly reported | 5-HT4 Receptor | >5000-fold selectivity over a wide range of other receptors* | [1] |
*While specific Ki values for this compound at the 5-HT4 receptor and other receptors are not detailed in the provided search results, radioligand binding studies have demonstrated its high selectivity. It shows over 5000-fold greater selectivity for the 5-HT4 receptor compared to 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT3, GABAA, benzodiazepine, TBPS, A1 adenosine, α1, α2, β1, β2 adrenergic, and D1, D2, and D3 dopamine receptors.[1]
In Vivo Pharmacology
In vivo studies have confirmed the potent and long-lasting 5-HT4 receptor antagonist activity of this compound and have also suggested its potential to modulate central nervous system functions.
| Parameter | Species | Model | Value | Reference |
| ID50 | Dog | 5-HT-evoked gastric contractions | 0.55 µg/kg (i.v.) | |
| Effective Half-life | Dog | 5-HT-evoked gastric contractions | 18.0 hours (at 1 µg/kg) | |
| Behavioral Effect | Rat | Models of anxiety | Anxiolytic-like effects observed |
Experimental Protocols
Guinea Pig Distal Colon Functional Assay (5-HT4 Receptor Antagonism)
This protocol describes a method to assess the functional antagonist activity of this compound at native 5-HT4 receptors in the guinea pig distal colon.
1. Tissue Preparation:
- Male Hartley guinea pigs are euthanized.
- A segment of the distal colon is removed and placed in Krebs-Henseleit physiological buffer.[2]
- The longitudinal muscle-myenteric plexus (LMMP) is prepared by gently removing the outer muscle layers.
2. Organ Bath Setup:
- The LMMP preparation is mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.
- The buffer should be supplemented with other antagonists to block non-5-HT4 receptor-mediated effects, such as ondansetron (to block 5-HT3 receptors) and methysergide (to block 5-HT1 and 5-HT2 receptors).[2]
3. Experimental Procedure:
- The tissue is allowed to equilibrate under a resting tension.
- Cumulative concentration-response curves to a 5-HT4 receptor agonist (e.g., 5-HT or a selective agonist) are established to determine the baseline contractile response.
- The tissue is then incubated with this compound for a predetermined period.
- A second concentration-response curve to the 5-HT4 agonist is then generated in the presence of this compound.
4. Data Analysis:
- The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the apparent pA2 value, which is a measure of the antagonist's potency.
Radioligand Binding Assay (5-HT4 Receptor Affinity)
This representative protocol outlines the steps to determine the binding affinity of this compound for the 5-HT4 receptor using a competitive binding assay.
1. Membrane Preparation:
- Tissue rich in 5-HT4 receptors (e.g., guinea pig striatum) or cells expressing recombinant 5-HT4 receptors are homogenized in a cold lysis buffer.[2][3]
- The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
- In assay tubes, the membrane preparation is incubated with a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808).[3]
- Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the 5-HT4 receptors.
- Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT4 receptor ligand.
3. Separation and Counting:
- The binding reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
- The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
- The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Model of Anxiolytic Activity
This protocol provides a general framework for assessing the anxiolytic-like effects of this compound in rats using a standard behavioral test such as the elevated plus-maze.
1. Animals and Housing:
- Male rats are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.
- Animals are allowed to acclimate to the housing facility before the experiment.
2. Drug Administration:
- This compound is dissolved in an appropriate vehicle and administered to the rats at various doses.
- The route of administration (e.g., intraperitoneal, oral) and the time between administration and testing are kept consistent.
- A control group receives the vehicle only.
3. Behavioral Testing (Elevated Plus-Maze):
- The elevated plus-maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
- Each rat is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
- The time spent in the open arms and the number of entries into the open and closed arms are recorded. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
4. Data Analysis:
- The behavioral parameters are compared between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests.
Signaling Pathways and Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Activation of the 5-HT4 receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.
In addition to this classical G-protein-dependent pathway, the 5-HT4 receptor can also signal through a G-protein-independent mechanism involving the activation of the Src tyrosine kinase, which subsequently activates the Extracellular signal-Regulated Kinase (ERK) pathway.
By binding to the 5-HT4 receptor without activating it, this compound prevents the binding of endogenous serotonin and other 5-HT4 agonists, thereby inhibiting both the Gαs-cAMP-PKA and the Src-ERK signaling cascades.
Caption: 5-HT4 Receptor Signaling Pathways and Antagonism by this compound.
Caption: Workflow for Determining this compound Binding Affinity.
Conclusion
This compound is a cornerstone pharmacological tool for the investigation of 5-HT4 receptor function. Its high potency and selectivity, demonstrated in both in vitro and in vivo models, allow for precise interrogation of 5-HT4 receptor-mediated pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound. Further studies to elucidate the specific binding kinetics and to explore the full therapeutic potential of targeting the 5-HT4 receptor with antagonists like this compound are warranted.
References
- 1. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SB 204070A: In Vitro Application Notes and Protocols for 5-HT4 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 204070A is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Its high affinity and specificity make it an invaluable tool for in vitro studies aimed at elucidating the physiological and pathological roles of the 5-HT4 receptor. This document provides detailed application notes and experimental protocols for the in vitro characterization and utilization of this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT4 receptor. The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. By binding to the receptor, this compound blocks the binding of serotonin and other 5-HT4 agonists, thereby inhibiting the downstream signaling cascade.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity.
| Parameter | Value | Species/System | Reference |
| pA2 | 10.8 ± 0.1 | Guinea-pig isolated distal colon | [1] |
| Selectivity | >5000-fold | Radioligand binding studies against a panel of receptors including 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT3, GABAA, benzodiazepine, and adrenergic receptors. | [1] |
Note on pA2: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Signaling Pathway
The 5-HT4 receptor signaling pathway and the inhibitory action of this compound are depicted below.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the affinity (Ki) of this compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled antagonist, such as [3H]-GR113808.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT4 receptor.
-
Cell membrane preparation from the above cells.
-
[3H]-GR113808 (specific activity ~70-90 Ci/mmol).
-
This compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Workflow:
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound at various concentrations (e.g., 10 pM to 1 µM).
-
[3H]-GR113808 at a concentration close to its Kd (e.g., 0.2 nM).[2]
-
Cell membrane preparation (e.g., 20-50 µg protein/well).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled GR113808.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]-GR113808 binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement (HTRF)
This protocol measures the ability of this compound to antagonize the agonist-induced production of cAMP. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for this purpose.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium.
-
5-HT4 receptor agonist (e.g., Serotonin or a specific agonist like BIMU8).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
Workflow:
Procedure:
-
Cell Seeding: Seed the 5-HT4 receptor-expressing cells into a 384-well plate and allow them to attach overnight.
-
Pre-incubation: Remove the culture medium and add this compound at various concentrations in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 15-30 minutes at room temperature.
-
Stimulation: Add a 5-HT4 agonist at a concentration that elicits approximately 80% of its maximal response (EC80).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data to the control wells (agonist alone vs. no agonist).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value.
-
Troubleshooting
-
High Non-Specific Binding in Radioligand Assay:
-
Reduce membrane protein concentration.
-
Increase the number of washes.
-
Ensure the wash buffer is ice-cold.
-
Test different filter types.
-
-
Low Signal in cAMP Assay:
-
Ensure the PDE inhibitor is active.
-
Optimize cell number per well.
-
Confirm agonist potency and use a fresh dilution.
-
Check the HTRF reader settings.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting, especially with small volumes.
-
Ensure homogenous cell suspension when seeding.
-
Mix the plate gently after adding reagents.
-
Conclusion
This compound is a powerful research tool for investigating the 5-HT4 receptor. The protocols outlined in this document provide a framework for its in vitro characterization. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results. Researchers should always optimize these protocols for their specific cell systems and experimental conditions.
References
Application Notes and Protocols for SB 204070A in Guinea-Pig Colon Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB 204070A, a potent and selective 5-HT₄ receptor antagonist, in studies involving guinea-pig colonic preparations. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the 5-HT₄ receptor in gastrointestinal motility. In the guinea-pig colon, this receptor is involved in mediating cholinergically-driven contractions. This compound's high affinity and selectivity for the 5-HT₄ receptor make it an ideal antagonist for characterizing these physiological processes.[1]
Data Presentation
The following tables summarize the quantitative data for this compound's activity in the guinea-pig distal colon.
Table 1: Potency of this compound as a 5-HT₄ Receptor Antagonist
| Parameter | Value | Tissue Preparation | Agonist | Reference |
| Apparent pA₂ | 10.8 ± 0.1 | Longitudinal Muscle-Myenteric Plexus (LMMP) | 5-HT | [1] |
| pA₂ | 11.0 ± 0.1 | Distal Colon Myenteric Plexus | 5-HT | [2] |
Table 2: Effects of this compound on Agonist-Evoked Contractions in Guinea-Pig Distal Colon LMMP
| This compound Concentration | Effect on 5-HT-Evoked Contractions | Effect on BIMU 1-Evoked Contractions | Reference |
| 10-100 pM | Parallel rightward shift of the concentration-response curve with no significant effect on the maximum response. | Reduction in the maximum response with no prior rightward shift of the concentration-response curve. | [1] |
| ≥ 300 pM | Reduction in the maximum response to 5-HT. | Reduction in the maximum response. | [1] |
| 10 nM and 1 µM | No effect on cholinergically-mediated contractions evoked by the nicotinic receptor agonist, DMPP. | Not Applicable | [1] |
Experimental Protocols
This section details the methodologies for studying the effects of this compound on guinea-pig colonic preparations.
Preparation of Longitudinal Muscle-Myenteric Plexus (LMMP)
This protocol is adapted from standard methods for preparing the LMMP from the guinea-pig distal colon.
Materials:
-
Male Hartley guinea-pigs (250-350 g)
-
Krebs-Henseleit Solution (see composition below)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Cotton swabs
Krebs-Henseleit Solution Composition (in mM):
-
NaCl: 118
-
KCl: 4.7
-
CaCl₂: 2.5
-
MgSO₄: 1.2
-
KH₂PO₄: 1.2
-
NaHCO₃: 25
-
Glucose: 11
Procedure:
-
Humanely euthanize the guinea pig.
-
Excise a segment of the distal colon.
-
Gently flush the luminal contents with Krebs-Henseleit solution.
-
Place the colon segment in a petri dish containing oxygenated Krebs-Henseleit solution.
-
Carefully dissect away the mesentery.
-
Using a cotton swab, gently stroke the mucosal surface to separate the longitudinal muscle layer with the attached myenteric plexus from the underlying circular muscle and mucosa.
-
Cut the resulting LMMP sheet into strips of appropriate size for the organ bath.
Isometric Contraction Recording in an Organ Bath
This protocol describes how to measure the contractile responses of the LMMP preparation.
Materials:
-
Organ bath system with a capacity of 10-30 mL
-
Thermostatically controlled water circulator (to maintain 37°C)
-
Gas supply (95% O₂ / 5% CO₂)
-
Isometric force transducer
-
Data acquisition system
-
LMMP strips
-
Krebs-Henseleit Solution
-
This compound and agonist (e.g., 5-HT) solutions
Procedure:
-
Fill the organ bath with Krebs-Henseleit solution and maintain the temperature at 37°C.
-
Continuously bubble the solution with 95% O₂ / 5% CO₂.
-
Mount the LMMP strip in the organ bath, attaching one end to a fixed hook and the other to the isometric force transducer.
-
Apply an initial resting tension of approximately 1 g.[3]
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing (every 15-20 minutes) with fresh Krebs-Henseleit solution.[3]
-
Record baseline contractile activity.
-
To determine the antagonistic effect of this compound, pre-incubate the tissue with the desired concentration of this compound for a specified period (e.g., 30 minutes) before constructing a cumulative concentration-response curve to an agonist like 5-HT.
-
Add increasing concentrations of the agonist to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.
-
After completing a concentration-response curve, wash the tissue repeatedly with fresh Krebs-Henseleit solution to remove the drugs. The effects of this compound are reversible upon washing.[1]
-
Allow the tissue to return to baseline activity before starting a new experimental protocol.
Visualizations
Signaling Pathway of 5-HT₄ Receptor-Mediated Contraction
The following diagram illustrates the proposed signaling pathway for 5-HT₄ receptor-mediated contraction in the guinea-pig colon, which is antagonized by this compound.
Experimental Workflow for Determining this compound Potency
The following diagram outlines the experimental workflow for determining the pA₂ value of this compound.
References
- 1. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 5-HT4 receptors in guinea-pig colon and rat oesophagus: effects of novel agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Experiments with SB 204070A
Introduction
SB 204070A is a potent and highly selective 5-hydroxytryptamine receptor 4 (5-HT4) antagonist.[1][2] It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the 5-HT4 receptor in various systems.[2] These receptors, activated by the neurotransmitter serotonin, are widely distributed, notably in the gastrointestinal tract, central nervous system, and cardiovascular system, where they modulate functions like gastrointestinal motility and cognitive processes.[3] While primarily a 5-HT4 antagonist, it has also been reported to block muscarine receptors and sodium channels, an important consideration for designing and interpreting electrophysiology experiments.[1] This document provides detailed application notes and protocols for utilizing this compound in electrophysiological studies.
Mechanism of Action
The 5-HT4 receptor is a Gs-protein-coupled receptor. Upon binding of serotonin (5-HT), the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound acts as a competitive antagonist, binding to the 5-HT4 receptor without activating it, thereby blocking serotonin from exerting its effects and inhibiting downstream signaling.[3][4]
Data Presentation
Pharmacological Profile of this compound
| Parameter | Species/Tissue | Value | Reference |
| Apparent pA2 | Guinea-pig distal colon | 10.8 ± 0.1 | [2] |
| ID50 | Dog (in vivo, gastric contraction) | 0.55 µg/kg | [5] |
| Effective Half-life | Dog (in vivo, at 1 µg/kg) | 18.0 h | [5] |
Receptor Selectivity Profile
Radioligand binding studies have demonstrated that this compound has a high degree of selectivity for the 5-HT4 receptor.
| Receptor/Channel Family | Selectivity Fold (over 5-HT4) | Reference |
| 5-HT Receptors (1A, 1D, 1E, 2A, 2C, 3) | > 5000 | [2] |
| Adrenoceptors (α1, α2, β1, β2) | > 5000 | [2] |
| Dopamine Receptors (D1, D2, D3) | > 5000 | [2] |
| GABAa, Benzodiazepine, A1 Adenosine | > 5000 | [2] |
Experimental Protocols
Protocol 1: In Vitro Analysis in Gut Tissue (Functional Assay)
This protocol is based on methodologies used to assess the antagonism of 5-HT-evoked contractions in guinea-pig distal colon and is suitable for evaluating the functional potency of this compound.[2]
Objective: To determine the antagonist effect of this compound on 5-HT-induced muscle contractions in an isolated gut preparation.
Materials:
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound hydrochloride
-
Serotonin (5-HT) creatinine sulfate
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize a guinea pig via approved ethical methods. Isolate a segment of the distal colon and place it in carbogen-gassed Krebs solution. Prepare a longitudinal muscle-myenteric plexus (LMMP) strip.
-
Mounting: Mount the tissue strip in an organ bath containing Krebs solution, maintained at 37°C and continuously gassed with carbogen. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g, with solution changes every 15 minutes.
-
Control Response: Establish a cumulative concentration-response curve for 5-HT to determine the baseline contractile response.
-
Antagonist Incubation: Wash the tissue thoroughly and allow it to recover. Incubate the preparation with a known concentration of this compound (e.g., 10-100 pM) for 30-60 minutes.[2]
-
Test Response: In the continued presence of this compound, re-establish the 5-HT concentration-response curve.
-
Data Analysis: Compare the 5-HT concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the apparent pA2 value to quantify antagonist potency.
Protocol 2: In Vivo Cardiac Electrophysiology
This protocol is adapted from studies on porcine models of atrial fibrillation investigating other 5-HT4 antagonists and can be used to assess the effects of this compound on cardiac electrophysiological parameters like Effective Refractory Period (ERP) and Monophasic Action Potential (MAP) duration.[6][7]
Objective: To measure the in vivo effects of this compound on atrial electrophysiology.
Materials:
-
Animal model (e.g., swine)
-
General anesthetic and ventilator
-
Electrophysiology recording system with multipolar electrode catheters
-
Programmable electrical stimulator
-
This compound for intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the animal, intubate, and provide mechanical ventilation. Gain vascular access for drug administration and catheter insertion.
-
Catheter Placement: Under fluoroscopic guidance, position multipolar catheters in the right atrium for pacing and recording.
-
Baseline Recordings: Record baseline intracardiac electrograms. Measure the atrial ERP by delivering programmed electrical stimulation (e.g., a train of 8 stimuli followed by a premature stimulus). Record MAPs using a dedicated MAP catheter.
-
Drug Administration: Administer this compound intravenously as a bolus followed by a continuous infusion. Dosing should be determined from pilot studies.
-
Post-Drug Recordings: After a suitable equilibration period, repeat the ERP and MAP measurements.
-
(Optional) Arrhythmia Induction: If studying anti-arrhythmic effects, induce atrial fibrillation (AF) via rapid atrial pacing after drug administration and monitor for changes in AF duration or cycle length.[6]
-
Data Analysis: Compare ERP and MAP duration values before and after this compound administration. Analyze changes in AF characteristics if applicable.
Protocol 3: Whole-Cell Patch-Clamp for Ion Channel Analysis
Given that this compound may block sodium channels, this general protocol can be used to characterize its effects on specific voltage-gated ion channels in isolated cells.[1][8]
Objective: To determine the effect of this compound on voltage-gated sodium channel currents (INa) using the whole-cell patch-clamp technique.
Materials:
-
Cell line expressing voltage-gated sodium channels (e.g., HEK-293 cells transfected with SCN5A) or primary cultured neurons/cardiomyocytes.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).[8]
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): e.g., NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4.
-
Internal solution (in mM): e.g., CsF 130, CsCl 10, EGTA 10, HEPES 10; pH adjusted to 7.2 (Cesium is used to block K+ channels).
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal").
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical and chemical access to the cell interior.
-
Recording INa: Hold the cell at a negative potential (e.g., -100 mV) to ensure channels are available for activation. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Post-Drug Recording: After the drug has taken effect (2-5 minutes), repeat the voltage-step protocol to record INa in the presence of the compound.
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Plot current-voltage (I-V) relationships and calculate the percentage of inhibition to determine the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. Antagonism by SB 204070 of 5-HT-evoked contractions in the dog stomach: an in-vivo model of 5-HT4 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of 5-HT4 receptor blockade and stimulation, during six hours of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols: Determining the In Vivo Dose of SB 204070A in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pharmacological Profile of SB 204070A
This compound is recognized for its high affinity and selectivity for the 5-HT₄ receptor. Radioligand binding studies have demonstrated that SB 204070 has a greater than 5000-fold selectivity for the 5-HT₄ receptor over a wide range of other receptors, including other serotonin receptor subtypes (5-HT₁ₐ, 5-HT₁ₒ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₃), as well as GABAₐ, benzodiazepine, and dopamine receptors[1]. In vitro studies using guinea-pig distal colon have shown it to be a potent antagonist of 5-HT-evoked contractions[1]. While these data highlight the compound's specific mechanism of action, they do not provide a direct translation to an effective in vivo dose in mice.
Proposed Pilot Study for Dose Determination in Mice
Given the absence of established in vivo dosage data for this compound in mice, a pilot dose-finding study is a mandatory first step. The primary objectives of this pilot study are to:
-
Establish a dose range that is well-tolerated and devoid of overt toxic effects.
-
Identify a preliminary effective dose that elicits the desired pharmacological response (i.e., 5-HT₄ receptor antagonism).
-
Observe the pharmacokinetic and pharmacodynamic profile of the compound in the selected mouse strain.
Table 1: Proposed Pilot Study Design for this compound in Mice
| Parameter | Recommendation | Rationale |
| Mouse Strain | C57BL/6J or strain relevant to the disease model | C57BL/6J is a common background strain. The choice should be aligned with the specific research question. |
| Sex | Male and/or Female | To account for potential sex-dependent differences in metabolism and response. |
| Age | 8-12 weeks | Standard age for adult mouse studies, ensuring physiological maturity. |
| Acclimation Period | Minimum of 7 days | To reduce stress from transportation and handling. |
| Housing | Standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) | To ensure animal welfare and minimize experimental variability. |
| Route of Administration | Intraperitoneal (i.p.) or Oral Gavage (p.o.) | i.p. administration is common for rapid systemic exposure in preclinical studies. Oral gavage is relevant for assessing potential oral bioavailability. |
| Vehicle | Saline, Water for Injection with a solubilizing agent (e.g., DMSO, Tween 80) if necessary | The vehicle should be non-toxic and appropriate for the chosen route of administration. The final concentration of any solubilizing agent should be minimized. |
| Proposed Dose Range | 0.1, 1, 10 mg/kg | This range is a starting point based on doses of other CNS-active compounds in mice and should be adjusted based on observed effects. |
| Group Size | n = 3-5 mice per dose group | Sufficient to observe initial trends in toxicity and efficacy while minimizing animal use. |
| Observation Period | Acute (0-4 hours post-dose) and Chronic (daily for 7 days) | To assess for immediate adverse effects and potential cumulative toxicity. |
| Key Readouts | Clinical signs (posture, activity, grooming), body weight, behavioral assays (e.g., open field test for locomotor activity), target engagement assays (if available) | To assess tolerability and preliminary efficacy. |
Experimental Protocols
Preparation of this compound Solution
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the required stock solution concentration. For example, for a 10 mg/kg dose administered at 10 mL/kg, a 1 mg/mL solution is needed.
-
Solubilization: If this compound is not readily soluble in saline, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with saline or water to the final concentration. The final concentration of the organic solvent should be kept to a minimum (typically <10% for i.p. injections).
-
Vehicle Control: Prepare a vehicle solution identical to the drug solution but without this compound. This is crucial for control groups.
-
Sterilization: If possible, filter-sterilize the final solution using a 0.22 µm syringe filter before administration.
Administration of this compound
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert a 25-27 gauge needle at a shallow angle and inject the solution.
-
Monitor the animal briefly after injection for any signs of distress.
-
-
Oral Gavage (p.o.):
-
Use a proper-sized, soft, and flexible gavage needle.
-
Measure the distance from the tip of the nose to the last rib to estimate the correct insertion length.
-
Gently insert the gavage needle into the esophagus and deliver the solution.
-
Observe the mouse for any signs of respiratory distress, which could indicate improper administration into the trachea.
-
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for Dose Determination
References
Application Notes and Protocols for Cell-Based Assays for 5-HT4 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to identify and characterize antagonists of the 5-hydroxytryptamine 4 (5-HT4) receptor. The 5-HT4 receptor, a Gs protein-coupled receptor (GPCR), is a significant therapeutic target for various disorders, including those related to gastrointestinal motility and cognitive function.[1][2] Antagonists of this receptor are crucial for both research and therapeutic development.[1]
The following sections detail the primary signaling pathway of the 5-HT4 receptor and provide comprehensive protocols for three common cell-based functional assays: cAMP measurement, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Dynamic Mass Redistribution (DMR).
The 5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor primarily couples to the Gs alpha subunit of the heterotrimeric G protein.[3] Upon agonist binding, this G protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][5] The accumulation of this second messenger, cAMP, initiates a downstream signaling cascade, often involving Protein Kinase A (PKA).[6][7] Antagonists block this pathway by binding to the receptor and preventing the agonist-induced conformational change required for Gs protein activation.[1]
Caption: Canonical Gs-cAMP signaling pathway of the 5-HT4 receptor.
Assay Methodologies and Protocols
A variety of cell-based assays can be employed to screen for 5-HT4 receptor antagonists. The choice of assay depends on factors such as required throughput, sensitivity, and the specific information sought (e.g., endpoint vs. kinetic data).
Application Note: This is the most direct functional assay for Gs-coupled receptors. It measures the accumulation of intracellular cAMP following receptor stimulation. In an antagonist screening format, cells are pre-incubated with test compounds before being challenged with a known 5-HT4 receptor agonist at a concentration that elicits a submaximal response (typically EC50 to EC80). A decrease in the agonist-induced cAMP signal indicates antagonistic activity. Various detection methods are available, including HTRF (Homogeneous Time-Resolved Fluorescence), FRET, and luminescence-based systems.
Caption: General workflow for a 5-HT4 receptor antagonist cAMP assay.
Detailed Protocol: HTRF-Based cAMP Assay
This protocol is adapted for a 384-well plate format.
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor in Ham's F12 or DMEM, respectively, supplemented with 10% FBS, and a selection antibiotic (e.g., 400 µg/ml G418).[8]
-
Maintain cells in a 37°C, 5% CO2 incubator.
-
-
Assay Plate Preparation:
-
Harvest cells and resuspend in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Dispense 5,000 - 10,000 cells per well into a 384-well low-volume white plate.
-
-
Compound Addition:
-
Prepare serial dilutions of test antagonists in assay buffer.
-
Add the antagonist solutions to the cell plates. For IC50 determination, a 10-point, 3-fold serial dilution is common.
-
Incubate for 15-30 minutes at room temperature.[3]
-
-
Agonist Challenge:
-
Prepare a solution of a 5-HT4 agonist (e.g., Serotonin) at a concentration of 2x the final EC80 value.
-
Add the agonist solution to all wells except the negative controls.
-
Incubate for 30 minutes at room temperature.[3]
-
-
cAMP Detection (HTRF):
-
Following the manufacturer's instructions (e.g., for a Cisbio cAMP dynamic 2 kit), prepare the HTRF detection reagents (anti-cAMP-d2 acceptor and cAMP-cryptate donor) in the supplied lysis buffer.
-
Add the combined lysis and detection reagents to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio for each well.
-
Plot the ratio against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application Note: This assay format can be used for both binding and functional readouts. In a competitive binding assay format, a lanthanide-labeled receptor or antibody (donor) and a fluorescently labeled 5-HT4 ligand (tracer/acceptor) are used.[9][10] When the tracer binds to the receptor, FRET occurs. An unlabeled antagonist will compete with the tracer for the binding site, leading to a decrease in the FRET signal. This method benefits from the time-resolved detection of lanthanide fluorescence, which minimizes background interference.[11][12]
Caption: Principle of a competitive TR-FRET binding assay for antagonists.
Detailed Protocol: Competitive Binding TR-FRET Assay
-
Reagents and Materials:
-
Cell membranes prepared from a cell line overexpressing a tagged 5-HT4 receptor (e.g., CHO-K1).
-
Lanthanide-labeled antibody against the tag (e.g., Terbium-anti-GST).
-
A fluorescently labeled 5-HT4 antagonist to act as a tracer.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Low-volume 384-well black assay plates.
-
-
Assay Procedure:
-
Prepare serial dilutions of test antagonist compounds in assay buffer.
-
In the assay plate, add the test compounds.
-
Add the fluorescent tracer at a fixed concentration (typically at its Kd).
-
Add the cell membranes and the lanthanide-labeled antibody.
-
Incubate for 1-2 hours at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET capable reader, with an appropriate delay time (e.g., 100 µs) before measuring donor and acceptor emission.
-
Calculate the emission ratio (Acceptor/Donor).
-
Plot the ratio against the logarithm of the antagonist concentration and fit to a suitable model to determine the IC50, which can be converted to a Ki using the Cheng-Prusoff equation.
-
Application Note: DMR is a label-free technology that measures the integrated cellular response following receptor activation in real-time.[13][14] When a GPCR is activated, it initiates a series of intracellular events, including protein translocation and cytoskeletal changes. These events cause a redistribution of cellular mass near the bottom of the biosensor plate, which is detected as a change in the refractive index.[14] In an antagonist assay, cells are pre-treated with a test compound, and the subsequent response to an agonist is measured. A potent antagonist will inhibit the agonist-induced DMR signal.[14] This method provides a holistic view of cellular signaling.[15]
Caption: Workflow for a label-free DMR antagonist assay.
Detailed Protocol: DMR Antagonist Assay
-
Cell Culture and Plating:
-
Culture cells (e.g., HEK293) in their recommended growth medium.
-
Seed 15,000-25,000 cells per well into a fibronectin-coated 384-well sensor microplate and culture for 24 hours.
-
Prior to the assay, wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Assay Procedure:
-
Place the sensor plate into the DMR instrument (e.g., Corning Epic or EnSpire).
-
Allow the plate to equilibrate and record a stable baseline reading for 5-10 minutes.
-
Add serial dilutions of the test antagonist compounds to the plate. Incubate for 15-30 minutes while monitoring the DMR signal.
-
Add a 5-HT4 agonist (e.g., Serotonin at EC80) to the wells.
-
Continue to monitor the DMR signal in real-time for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
The instrument software records the DMR signal (typically in picometers, pm) over time for each well.
-
Analyze the kinetic data. A common parameter is the peak response following agonist addition.
-
Calculate the percent inhibition of the agonist response for each antagonist concentration.
-
Plot the percent inhibition against the logarithm of the antagonist concentration and fit the curve to determine the IC50 value.
-
Data Presentation: Quantitative Assay Parameters
The performance of cell-based assays for 5-HT4 receptors can be characterized by the potency of standard agonists. The following table summarizes representative agonist potency data from the literature, which serves as a benchmark for assay validation prior to antagonist screening.
| Assay Type | Cell Line | Agonist | Potency (EC50) | Reference |
| cAMP Assay | CHO-K1 | 5HT4-LA1 | 1.1 nM | [16] |
| cAMP Assay | CHO-K1 | 5HT4-LA2 | 18.8 nM | [16] |
| cAMP Assay | CHO-K1 | 5-HT (Serotonin) | 3.6 nM | [16] |
| Luciferase Reporter | Yeast (PPY1808) | Tegaserod | 0.3 nM | [17] |
| Luciferase Reporter | Yeast (PPY1808) | Prucalopride | 41.0 nM | [17] |
| Luciferase Reporter | Yeast (PPY1808) | 5-HT (Serotonin) | 155.0 nM | [17] |
| Calcium Mobilization | CHO-K1/5-HT2A* | 5-HT (Serotonin) | 1.9 nM | [8] |
*Note: Data for 5-HT2A receptor is included to show a representative dataset for a related serotonin receptor assay.
Antagonist Data: Specific IC50 values for 5-HT4 antagonists in functional cell-based assays are often proprietary. However, known antagonists like GR 113808 and tropisetron have been shown to effectively inhibit 5-HT-induced cAMP generation.[5] For example, 10 nM GR-113808 significantly inhibits the cAMP response to 0.3 µM 5-HT.[5] The antagonist RS 23597-190 has been shown to inhibit the growth of HT29 cells, which express the 5-HT4 receptor.[18][19]
References
- 1. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 4 interacts with the 5-HT4(b) receptor to regulate cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lanthanide-based resonance energy transfer biosensors for live-cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Study of 5HT3 and HT4 receptor expression in HT29 cell line and human colon adenocarcinoma tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
SB 204070A: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 204070A is a potent and highly selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. Its exceptional affinity and specificity make it an invaluable tool for investigating the physiological and pathological roles of the 5-HT4 receptor in the central nervous system. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound for a range of neuroscience research applications.
The 5-HT4 receptor, a Gs-coupled G protein-coupled receptor (GPCR), is predominantly expressed in brain regions critical for cognition, memory, and mood, including the hippocampus, prefrontal cortex, and striatum. Its activation initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). Additionally, it can signal through a G protein-independent pathway involving Src kinase and the extracellular signal-regulated kinase (ERK). Given its role in modulating neurotransmitter release and synaptic plasticity, the 5-HT4 receptor is a key target for understanding and potentially treating a variety of neurological and psychiatric disorders.
Physicochemical Properties and Selectivity
This compound exhibits high potency and remarkable selectivity for the 5-HT4 receptor. Radioligand binding studies have demonstrated that this compound has a greater than 5000-fold selectivity for the 5-HT4 receptor over a wide array of other receptors, including other serotonin receptor subtypes (5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT3), as well as GABA-A, benzodiazepine, adenosine, adrenergic, and dopamine receptors.[1] This high degree of selectivity minimizes off-target effects, ensuring that observed experimental outcomes can be confidently attributed to the blockade of 5-HT4 receptors.
Data Presentation: Quantitative Pharmacological Profile
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pA2 | 10.8 ± 0.1 | Guinea-pig distal colon | Functional Antagonism (5-HT-evoked contraction) | [1] |
| Selectivity | >5000-fold | Various | Radioligand Binding Assays | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Mandatory Visualizations
Signaling Pathways of the 5-HT4 Receptor
The following diagram illustrates the primary signaling cascades initiated by the activation of the 5-HT4 receptor, which are blocked by this compound.
Caption: 5-HT4 Receptor Signaling Pathways.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the general workflow for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like this compound for the 5-HT4 receptor.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 cells) or brain tissue homogenates from a region rich in 5-HT4 receptors (e.g., striatum, hippocampus).
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 receptor antagonist).
-
This compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]-GR113808 (typically at or below its Kd value).
-
Increasing concentrations of this compound (e.g., 10 pM to 1 µM).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro cAMP Functional Assay
Objective: To determine the functional antagonist potency (IC50) of this compound at the 5-HT4 receptor.
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells).
-
5-HT4 receptor agonist (e.g., Serotonin or a selective agonist like prucalopride).
-
This compound.
-
Cell culture medium.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well cell culture plates.
Protocol:
-
Cell Culture: Plate the cells in the appropriate multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 pM to 1 µM) for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the 5-HT4 agonist (typically the EC80 concentration to ensure a robust signal).
-
Include control wells with vehicle only (basal), agonist only (maximum stimulation), and this compound only.
-
-
Incubation: Incubate for a time sufficient to allow for cAMP production (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the agonist-only response (100%) and the basal response (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Rodent Behavioral Studies (e.g., Elevated Plus Maze for Anxiety)
Objective: To investigate the role of the 5-HT4 receptor in anxiety-like behavior using this compound.
Materials:
-
Adult male rats or mice.
-
This compound.
-
Vehicle (e.g., saline or a small percentage of DMSO in saline).
-
Elevated Plus Maze (EPM) apparatus.
-
Video tracking software.
Protocol:
-
Animal Acclimation: Acclimate the animals to the housing facility and handling for at least one week before the experiment.
-
Drug Administration:
-
Dissolve this compound in the appropriate vehicle.
-
Administer this compound via the desired route (e.g., intraperitoneal (i.p.) or subcutaneous (s.c.) injection). Doses will need to be optimized, but a starting point could be in the range of 0.1 to 10 mg/kg.
-
Administer the vehicle to the control group.
-
Allow for a pre-treatment time for the drug to reach its target (e.g., 30-60 minutes).
-
-
Behavioral Testing:
-
Place each animal individually in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An anxiolytic-like effect is typically indicated by an increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity.
-
Compare the data from the this compound-treated group to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Ex Vivo Brain Slice Electrophysiology (e.g., Long-Term Potentiation in the Hippocampus)
Objective: To examine the effect of this compound on synaptic plasticity, such as Long-Term Potentiation (LTP), in hippocampal brain slices.
Materials:
-
Rodent (rat or mouse).
-
Vibratome or tissue chopper.
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.
-
Recording chamber and perfusion system.
-
Electrophysiology rig (amplifier, digitizer, stimulating and recording electrodes).
-
This compound.
-
5-HT4 receptor agonist (optional, for studying antagonism of agonist-induced effects).
Protocol:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare acute hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.
-
-
Drug Application:
-
Bath-apply this compound at the desired concentration (e.g., 10 nM - 1 µM) and record for another 20-30 minutes to observe any effects on baseline synaptic transmission.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
-
Post-LTP Recording:
-
Continue to record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slopes to the pre-HFS baseline.
-
Compare the magnitude of LTP in the presence of this compound to control slices that received HFS in the absence of the drug. A reduction in LTP magnitude would suggest a role for endogenous 5-HT4 receptor activation in this form of synaptic plasticity.
-
Conclusion
This compound is a powerful and selective pharmacological tool for elucidating the complex roles of the 5-HT4 receptor in neuroscience. The detailed protocols and quantitative data provided in these application notes are intended to facilitate the design and execution of robust and reproducible experiments. By carefully applying these methodologies, researchers can further unravel the contributions of 5-HT4 receptor signaling to brain function and explore its potential as a therapeutic target for a range of neurological and psychiatric disorders.
References
Investigating Gastrointestinal Motility with SB 204070A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 204070A is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). The 5-HT4 receptor is a key player in the regulation of gastrointestinal (GI) motility. Its activation on enteric neurons facilitates the release of acetylcholine, a primary excitatory neurotransmitter, leading to smooth muscle contraction and promotion of peristalsis. Consequently, 5-HT4 receptor agonists are utilized as prokinetic agents to treat disorders characterized by delayed GI transit.
This compound serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor in the GI tract. By selectively blocking this receptor, researchers can investigate its contribution to various motility patterns, including peristaltic reflexes and agonist-induced contractions. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of gastrointestinal motility, along with a summary of its pharmacological properties and a depiction of the relevant signaling pathway.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the 5-HT4 receptor, making it a precise tool for studying its function. Its antagonistic properties have been characterized in various preclinical models.
Quantitative Data Summary
| Parameter | Species | Tissue/Model | Agonist | Value | Reference |
| Apparent pA2 | Guinea Pig | Distal Colon | 5-HT | 10.8 ± 0.1 | [1] |
| ID50 | Dog | Stomach (Heidenhain Pouch) | 5-HT | 0.55 µg/kg | [2] |
Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency. The ID50 (Inhibitory Dose 50%) is the dose of a drug that causes a 50% inhibition of a specific biological response.
Signaling Pathway
The 5-HT4 receptor is a Gs-protein coupled receptor. Its activation initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. This compound blocks the initial step in this pathway.
References
- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of SB 204070A for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of SB 204070A, a potent and selective 5-HT4 receptor antagonist, in cell culture applications. Proper handling and preparation of this compound are crucial for obtaining accurate, reproducible, and meaningful experimental results. These guidelines cover the chemical properties, solubility, stock solution preparation, storage, and working concentrations of this compound, along with its mechanism of action and the relevant signaling pathway.
Introduction to this compound
This compound is a chemical compound that acts as a potent and selective antagonist for the 5-hydroxytryptamine receptor 4 (5-HT4). Due to its high selectivity, it is a valuable tool for researchers studying the physiological and pathological roles of the 5-HT4 receptor in various cellular and biological systems. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, primarily couples to the Gs alpha subunit (Gαs) to stimulate adenylyl cyclase activity, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | (1-butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate |
| Synonyms | SB-204070, SB-204070A |
| Molecular Formula | C₁₉H₂₇ClN₂O₄ (as free base) |
| Molecular Weight | 382.89 g/mol (as free base) |
| CAS Number | 148688-01-1 |
| Appearance | Solid powder |
| Purity | ≥98% (as specified by most suppliers) |
Preparation of this compound Stock Solution
3.1. Recommended Solvent
This compound is readily soluble in dimethyl sulfoxide (DMSO). For cell culture applications, it is imperative to use sterile, cell culture-grade DMSO to prepare the stock solution.
3.2. Protocol for Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent microbial contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of this compound (based on a molecular weight of 382.89 g/mol ). Adjust the mass according to the actual molecular weight provided on the product's certificate of analysis, especially if it is a salt form (e.g., hydrochloride).
-
Solubilization: Transfer the weighed powder into a sterile tube. Add the calculated volume of sterile DMSO. For 3.83 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Cap the tube securely and vortex at maximum speed for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (Optional): If the initial components were not sterile, the final stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
3.3. Storage of Stock Solution
Proper storage of the stock solution is critical to maintain its stability and activity.
| Storage Condition | Duration |
| Short-term | Up to 1 week |
| at 4°C, protected from light | |
| Long-term | Up to 6 months |
| at -20°C or -80°C, protected from light |
Important Considerations:
-
Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes before long-term storage.
-
Light Sensitivity: Protect the stock solution from light by using amber-colored tubes or by wrapping clear tubes in aluminum foil.
Use in Cell Culture
4.1. Working Concentration
The optimal working concentration of this compound will vary depending on the cell type, experimental design, and the specific research question. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system. Based on its high potency, typical working concentrations are in the nanomolar to low micromolar range.
| Application | Recommended Starting Concentration Range |
| 5-HT4 Receptor Antagonism | 1 nM - 1 µM |
4.2. Preparation of Working Solution
To prepare the working solution, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the desired final concentration.
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.
-
Add the final working solution to your cell cultures and mix gently by swirling the plate or flask.
4.3. Experimental Controls
To ensure the observed effects are due to the specific action of this compound, appropriate controls should be included in your experiments:
-
Vehicle Control: Treat cells with the same final concentration of DMSO as used in the experimental conditions.
-
Untreated Control: Cells that are not exposed to either this compound or DMSO.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the 5-HT4 receptor. In its presence, the binding of serotonin (5-HT) to the receptor is blocked, thereby inhibiting the downstream signaling cascade. The canonical signaling pathway initiated by 5-HT4 receptor activation is depicted below.
Figure 1. The 5-HT4 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in cell culture.
Figure 2. A generalized experimental workflow for using this compound in cell culture.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Troubleshooting & Optimization
SB 204070A solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB 204070A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. Its primary mechanism of action is to bind to the 5-HT4 receptor and block the effects of the endogenous ligand, serotonin. This makes it a valuable tool for studying the physiological and pathological roles of the 5-HT4 receptor.
Q2: What are the common research applications for this compound?
This compound is primarily used in preclinical research to investigate the function of the 5-HT4 receptor in various biological systems. Common applications include:
-
Studying the role of 5-HT4 receptors in gastrointestinal motility.
-
Investigating the involvement of 5-HT4 receptors in cognitive processes and neurological disorders.
-
Elucidating the signaling pathways coupled to the 5-HT4 receptor.
Q3: How should I store the solid form of this compound?
It is recommended to store the solid form of this compound at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period. A supplier has indicated a shelf life of 1095 days for the solid product.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
The compound is not fully dissolving in the chosen solvent.
-
Precipitation is observed after the solution is prepared or upon storage.
Possible Causes & Solutions:
-
Inappropriate Solvent: this compound is a complex organic molecule and may have limited solubility in aqueous solutions.
-
Recommendation: Use a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. For final dilutions into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
-
-
Low Temperature: The solubility of compounds often decreases at lower temperatures.
-
Recommendation: Gently warm the solution to 37°C and use sonication or vortexing to aid dissolution. Do not overheat, as this may cause degradation.
-
-
Concentration Exceeds Solubility Limit: The desired concentration may be higher than the compound's solubility in that specific solvent.
-
Recommendation: Try preparing a more dilute solution. If a high concentration is necessary, a different solvent system may be required.
-
Issue 2: Suspected Compound Instability or Degradation
Symptoms:
-
Loss of biological activity in an experiment over time.
-
Visible changes in the stock solution (e.g., color change, precipitation).
Possible Causes & Solutions:
-
Instability in Aqueous Solution: While specific data for this compound is limited, similar compounds can be unstable in aqueous solutions, especially at certain pH values.
-
Recommendation: Prepare fresh dilutions in aqueous buffers for each experiment from a frozen stock solution in an organic solvent. Avoid repeated freeze-thaw cycles of aqueous solutions. For a related compound, a pH of 9 was found to be optimal for stability in aqueous solution.
-
-
Light Sensitivity: Many organic compounds are sensitive to light.
-
Recommendation: Store stock solutions in amber vials or tubes wrapped in foil to protect them from light. Minimize exposure to light during experimental procedures.
-
-
Improper Storage: Storing stock solutions at room temperature or 4°C for extended periods can lead to degradation.
-
Recommendation: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Quantitative Data
| Parameter | Recommended Solvent/Condition | Concentration/Value | Notes |
| Solubility | DMSO | ≥ 10 mM | It is recommended to first dissolve in an organic solvent. |
| Ethanol | ≥ 10 mM | Use with caution in cell-based assays due to potential toxicity. | |
| Water | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. | |
| Stability (Stock Solution) | Storage Temperature | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Light Exposure | Protect from light | Use amber vials or wrap tubes in foil. | |
| Stability (Aqueous Dilution) | pH | Neutral to slightly basic (pH 7-9) | Based on data for a structurally related compound. Prepare fresh for each experiment. |
| Temperature | Avoid high temperatures | Do not autoclave solutions containing this compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molar Mass: 382.89 g/mol ).
-
Weigh the calculated amount of this compound into a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: In Vitro 5-HT4 Receptor Binding Assay (General Workflow)
This protocol outlines a general competitive radioligand binding assay to determine the affinity of this compound for the 5-HT4 receptor.
-
Materials:
-
Cell membranes expressing the 5-HT4 receptor.
-
Radioligand with known affinity for the 5-HT4 receptor (e.g., [³H]-GR113808).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT4 ligand).
-
96-well plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the vehicle (for total binding), the non-specific binding control, or the different concentrations of this compound.
-
Add the radioligand to all wells at a concentration close to its Kd.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 of this compound and subsequently calculate its Ki value.
-
Visualizations
Technical Support Center: Overcoming In Vivo Oral Inactivity of SB 204070A
Disclaimer: Publicly available data on the oral bioavailability and specific physicochemical properties of SB 204070A is limited. This guide is based on established principles of pharmaceutical science and drug development for overcoming common challenges associated with poor oral absorption of small molecule drug candidates. The experimental protocols and troubleshooting advice provided are general best practices and may need to be adapted based on internal experimental findings.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of efficacy of this compound in our oral in vivo studies. What are the potential reasons?
A1: The lack of in vivo efficacy after oral administration of this compound, a potent 5-HT4 receptor antagonist, is likely due to poor oral bioavailability. The primary reasons for this can be broadly categorized into two main areas:
-
Poor Absorption Characteristics: This could be due to low aqueous solubility of the compound in the gastrointestinal (GI) fluids or poor permeability across the intestinal epithelium.
-
Extensive First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it can reach systemic circulation.[1]
Q2: What are the first experimental steps to diagnose the cause of this compound's oral inactivity?
A2: A systematic approach is recommended to identify the root cause. This involves characterizing the compound's fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key initial in vitro assays include:
-
Aqueous Solubility Assessment: Determining the solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
In Vitro Permeability Assay: Using a Caco-2 cell monolayer to assess the intestinal permeability of this compound.[2][3][4][5][6]
-
In Vitro Metabolic Stability Assay: Incubating this compound with liver microsomes or hepatocytes to determine its susceptibility to metabolism.[7][8][9][10][11]
Q3: What is the mechanism of action of this compound?
A3: this compound is a highly potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[12] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, couples to the Gs alpha subunit. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the 5-HT4 receptor but does not elicit this downstream signaling cascade, thereby blocking the effects of serotonin.
5-HT4 Receptor Signaling Pathway
Caption: 5-HT4 receptor signaling pathway and antagonism by this compound.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
If in vitro experiments indicate that this compound has low solubility in aqueous media at physiological pH ranges, this is a likely contributor to its poor oral absorption.
Troubleshooting Workflow for Poor Solubility
Caption: Experimental workflow to address poor solubility.
Suggested Formulation Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation. | Relatively simple to implement for crystalline compounds. | Can lead to particle agglomeration; may not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix prevents crystallization and enhances solubility and dissolution.[13] | Can significantly increase the apparent solubility and dissolution rate. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids, improving solubilization.[1][13] | Can enhance solubility and permeability, and may bypass first-pass metabolism via lymphatic uptake. | Potential for GI side effects from surfactants; complex formulation development. |
| pH Modification | For weakly basic drugs, the inclusion of an acidic microenvironment can improve dissolution in the higher pH of the intestine. | Can be a simple and effective way to improve dissolution. | The effect can be transient and may not be sufficient for the entire absorption window. |
Issue 2: High First-Pass Metabolism
If this compound shows high clearance in in vitro metabolic stability assays, extensive first-pass metabolism is a probable cause for its poor oral bioavailability.
Troubleshooting Workflow for High Metabolism
Caption: Experimental workflow to address high first-pass metabolism.
Suggested Intervention Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Prodrug Approach | The chemical structure of this compound is modified to mask the site of metabolism. The prodrug is then converted to the active compound in vivo. | Can improve both metabolic stability and permeability. | Requires significant medicinal chemistry effort; the conversion to the active drug must be efficient. |
| Co-administration with Metabolic Inhibitors | Administering this compound with a known inhibitor of the metabolizing enzymes (e.g., a CYP3A4 inhibitor) can increase its systemic exposure. | A useful tool for proof-of-concept studies to confirm metabolism as the primary barrier. | Not a viable long-term therapeutic strategy due to the risk of drug-drug interactions. |
| Alternative Routes of Administration | Bypassing the GI tract and liver through routes like intravenous, subcutaneous, or transdermal administration can avoid first-pass metabolism. | Can ensure 100% bioavailability (for IV) and is useful for preclinical pharmacology studies. | May not be a desirable route for the final therapeutic product due to patient compliance. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Permeability Assessment:
-
The dosing solution of this compound (typically at a concentration of 1-10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are taken from the receiver compartment (B or A, respectively) at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Data Presentation:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Propranolol (High Permeability Control) | 25.0 | 23.5 | 0.94 | High |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |
| This compound | Experimental Result | Experimental Result | Calculated | Interpreted |
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.
Methodology:
-
Incubation: this compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.
Data Presentation:
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Stability Classification |
| Verapamil (High Clearance Control) | < 5 | > 200 | Low |
| Carbamazepine (Low Clearance Control) | > 60 | < 10 | High |
| This compound | Experimental Result | Calculated | Interpreted |
References
- 1. Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Improved Oral Bioavailability of Chlorpromazine: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding SB 204070A and its Insurmountable Antagonism
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting the experimental behavior of SB 204070A, a potent and selective 5-HT4 receptor antagonist. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Interpreting Insurmountable Antagonism of this compound
This compound is a high-affinity antagonist for the 5-hydroxytryptamine type 4 (5-HT4) receptor. While at low concentrations it exhibits competitive antagonism, at higher concentrations (≥ 300 pM), it displays insurmountable antagonism. This is characterized by a reduction in the maximum response of an agonist, such as serotonin (5-HT), that cannot be overcome by increasing the agonist concentration. This phenomenon is crucial for the correct interpretation of experimental data.
The insurmountable nature of this compound's antagonism is observed in functional assays, such as those using guinea-pig distal colon preparations, where it inhibits 5-HT-evoked cholinergically-mediated contractions.[1] Interestingly, when tested against a partial 5-HT4 receptor agonist, BIMU 1, this compound reduces the maximum response at all tested concentrations without a preceding parallel shift in the dose-response curve. It is important to note that the antagonism of this compound is reversible upon washing of the tissue.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound at the 5-HT4 receptor.
| Parameter | Value | Species/Tissue | Agonist | Reference |
| Apparent pA2 | 11.0 ± 0.1 | Guinea-pig colon | 5-HT | [1] |
Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. The value for this compound indicates its high potency.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is essential to visualize the 5-HT4 receptor signaling pathway and the experimental workflow used to characterize its insurmountable antagonism.
Caption: Simplified 5-HT4 receptor signaling pathway.
Caption: Experimental workflow for functional antagonism studies.
Experimental Protocols
Below are representative protocols for radioligand binding and functional assays to characterize the interaction of this compound with the 5-HT4 receptor.
Radioligand Binding Assay (Competition)
This protocol is adapted from standard procedures for 5-HT4 receptor binding assays using the radiolabeled antagonist [3H]-GR113808.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Materials:
-
Membrane preparation from cells expressing 5-HT4 receptors or from guinea-pig striatum.
-
[3H]-GR113808 (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound dilution or vehicle (for total binding) or a saturating concentration of a non-radiolabeled 5-HT4 antagonist (for non-specific binding).
-
[3H]-GR113808 at a concentration near its Kd.
-
Membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay in Guinea-Pig Distal Colon
This protocol describes a method to assess the insurmountable antagonism of this compound on 5-HT-induced contractions of the guinea-pig colon.
Objective: To characterize the antagonistic effect of this compound on 5-HT4 receptor-mediated smooth muscle contraction.
Materials:
-
Male guinea-pig
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Serotonin (5-HT) hydrochloride
-
This compound
-
Organ bath setup with isometric force transducers
Procedure:
-
Humanely euthanize a guinea-pig and dissect the distal colon.
-
Prepare longitudinal muscle-myenteric plexus (LMMP) strips.
-
Mount the tissue strips in organ baths containing Krebs-Henseleit solution at 37°C and apply a resting tension.
-
Allow the tissues to equilibrate for at least 60 minutes, with regular washing.
-
Construct a cumulative concentration-response curve to 5-HT to obtain a control response.
-
Wash the tissues thoroughly to remove the agonist.
-
Incubate the tissues with a specific concentration of this compound (e.g., 10 pM, 100 pM, 300 pM, 1 nM) or vehicle for a predetermined period (e.g., 30-60 minutes).
-
In the continued presence of this compound, construct a second cumulative concentration-response curve to 5-HT.
-
Compare the maximum response (Emax) and the EC50 of the 5-HT curves in the absence and presence of different concentrations of this compound.
-
A depression of the Emax at higher concentrations of this compound is indicative of insurmountable antagonism.
Troubleshooting and FAQs
Q1: My dose-response curve in the presence of this compound shows a parallel rightward shift but no depression of the maximum response. Am I not seeing insurmountable antagonism?
A1: You may be using a concentration of this compound that is too low. Insurmountable antagonism for this compound is typically observed at concentrations of 300 pM and higher. At lower concentrations (e.g., 10-100 pM), it behaves as a competitive antagonist, causing a parallel rightward shift of the agonist dose-response curve.
Q2: The insurmountable antagonism I observe is not as pronounced as reported in the literature. What could be the reason?
A2: Several factors can influence the degree of insurmountable antagonism observed:
-
Incubation Time: Ensure a sufficient pre-incubation time with this compound to allow for the antagonist to reach a steady state with the receptor.
-
Tissue Preparation: The density of 5-HT4 receptors and the efficiency of receptor-effector coupling can vary between tissues and even between different preparations of the same tissue.
-
Agonist Used: The nature of the agonist (full vs. partial) can affect the observed antagonism. With partial agonists, this compound may show a more pronounced depression of the maximum response even at lower concentrations.
-
Buffer Composition: Ensure the physiological salt solution is correctly prepared and maintained at the proper pH and temperature.
Q3: Is it possible that the insurmountable antagonism is due to irreversible binding?
A3: Studies have shown that the effects of this compound are reversible upon washing of the tissue. Therefore, its insurmountable antagonism is not likely due to irreversible covalent binding to the receptor. The mechanism is more likely related to slow dissociation kinetics from the receptor or allosteric effects.
Q4: How can I be sure the effects I am seeing are specific to the 5-HT4 receptor?
A4: this compound is highly selective for the 5-HT4 receptor. However, to confirm specificity in your preparation, you could perform control experiments with other receptor antagonists to ensure they do not produce a similar effect. Additionally, using a different, structurally unrelated 5-HT4 antagonist should produce a similar pattern of antagonism if the effect is indeed mediated by the 5-HT4 receptor.
Q5: What are the best practices for preparing and storing this compound solutions?
A5: It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then make further dilutions in your aqueous experimental buffer on the day of the experiment. Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. The stability of this compound in physiological buffers over long periods may be limited, so fresh dilutions are recommended.
References
Potential off-target effects of SB 204070A
Welcome to the technical support center for SB 204070A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for your experiments.
Troubleshooting Guides
This section addresses common challenges and unexpected results that researchers may encounter when using this compound.
Issue 1: I'm observing a biological effect in my experimental system that doesn't seem to be mediated by the 5-HT4 receptor. Could this be an off-target effect of this compound?
Possible Causes and Troubleshooting Steps:
-
Confirm 5-HT4 Receptor Independence:
-
Knockout/Knockdown Models: The most definitive way to confirm that an effect is independent of the 5-HT4 receptor is to repeat the experiment in a system where the 5-HT4 receptor has been genetically knocked out or its expression significantly knocked down. If the effect of this compound persists, it is likely an off-target effect.
-
Use a Structurally Unrelated 5-HT4 Antagonist: Treat your system with another 5-HT4 antagonist that has a different chemical structure. If this second antagonist does not produce the same effect, the original observation with this compound may be due to an off-target interaction.
-
-
Evaluate Compound Stability and Purity:
-
Compound Degradation: Ensure that your this compound stock solution is fresh and has been stored correctly. Degradation of the compound could lead to the formation of active metabolites with different target profiles.
-
Purity Analysis: If possible, verify the purity of your this compound lot using techniques like HPLC-MS.
-
-
Consider Non-Specific Effects:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can cause non-specific effects or inhibit proteins in a non-stoichiometric manner.
-
Troubleshooting: Perform a dose-response curve. Aggregating compounds often display an unusually steep dose-response. Including a small amount of a non-ionic detergent like 0.01% Triton X-100 in your assay buffer can help to disrupt aggregates.
-
-
Experimental Protocol: Validating On-Target vs. Off-Target Effects
This workflow outlines a general approach to distinguishing on-target from potential off-target effects.
Caption: Workflow for troubleshooting unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly potent and selective 5-HT4 receptor antagonist.[1] Radioligand binding studies have demonstrated that it has a greater than 5000-fold selectivity for the 5-HT4 receptor over a wide range of other receptors.[1]
Selectivity Data for this compound
| Receptor Family | Specific Receptors with >5000-fold Lower Affinity |
| Serotonin | 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT3 |
| GABA | GABAA |
| Benzodiazepine | BDZ |
| Ion Channel | TBPS (picrotoxin site) |
| Adenosine | A1 |
| Adrenergic | alpha 1, alpha 2, beta 1, beta 2 |
| Dopamine | D1, D2, D3 |
Data sourced from radioligand binding studies.[1]
Q2: I've seen a vendor datasheet suggesting this compound blocks muscarinic receptors and sodium channels. Is this a known off-target activity?
A2: While some commercial suppliers may mention interactions with muscarinic receptors and sodium channels, the primary peer-reviewed literature emphasizes the high selectivity of this compound for the 5-HT4 receptor.[1][2] The original characterization studies showed high selectivity against a broad panel of receptors, and subsequent in vivo studies did not report effects consistent with significant muscarinic or sodium channel blockade.[1][3] However, if your experiment is particularly sensitive to modulation of these targets, it is recommended to perform appropriate control experiments. For example, you could test for effects on cholinergically-mediated contractions (for muscarinic activity) or use electrophysiology to directly assess effects on sodium channel currents.
Q3: At what concentration is this compound expected to be selective for the 5-HT4 receptor?
A3: this compound is highly potent. In in vitro preparations such as the guinea-pig distal colon, it produces a significant antagonist effect at concentrations as low as 10-100 pM.[1] In vivo studies in dogs have shown it to be effective at doses as low as 1 µg/kg.[3] To minimize the risk of off-target effects, it is always recommended to use the lowest effective concentration of any small molecule inhibitor in your experiments.[4]
Q4: What is the signaling pathway of the 5-HT4 receptor that this compound antagonizes?
A4: The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the 5-HT4 receptor by serotonin leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This compound acts as a competitive antagonist at the 5-HT4 receptor, blocking serotonin from binding and thereby preventing this signaling cascade.
References
- 1. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism by SB 204070 of 5-HT-evoked contractions in the dog stomach: an in-vivo model of 5-HT4 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
Optimizing SB 204070A Concentration for Organ Bath Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SB 204070A for organ bath experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor.[1][2] Its primary mechanism of action is to competitively block the binding of serotonin (5-HT) and other agonists to the 5-HT4 receptor, thereby inhibiting the downstream signaling cascade. Radioligand binding studies have demonstrated that this compound has a greater than 5000-fold selectivity for the 5-HT4 receptor over a wide range of other serotonin receptor subtypes (5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT3), as well as other neurotransmitter receptors.[1]
Q2: What is the typical effective concentration range for this compound in organ bath studies?
A2: The effective concentration of this compound is tissue-dependent. However, studies on guinea-pig distal colon have shown that low concentrations in the picomolar range (10-100 pM) are sufficient to cause a parallel rightward shift of the 5-HT concentration-response curve, which is characteristic of competitive antagonism.[1] At higher concentrations (300 pM and above), this compound may cause a reduction in the maximum response to 5-HT, indicating a non-competitive component to its antagonism at these concentrations.[1]
Q3: How should I prepare a stock solution of this compound?
A3: As the solubility of this compound in aqueous solutions can be limited, it is recommended to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[3] From this stock, serial dilutions can be made in the physiological salt solution (e.g., Krebs-Henseleit buffer) to achieve the desired final concentrations in the organ bath. It is crucial to keep the final concentration of the organic solvent in the organ bath to a minimum (typically less than 0.1%) to avoid non-specific effects on the tissue.[3]
Q4: Is the antagonistic effect of this compound reversible?
A4: Yes, the antagonistic effects of this compound are reversible. Studies have shown that the effects of the compound can be reversed by washing the tissue, indicating that it does not form an irreversible bond with the 5-HT4 receptor.[1] This allows for experimental designs that include washout periods to observe the recovery of the tissue's response to agonists.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound from published organ bath studies. This data can serve as a starting point for determining the optimal concentration for your specific tissue and experimental conditions.
| Tissue Preparation | Species | Agonist | Observed Effect of this compound | Apparent pA2 / ID50 | Reference |
| Distal Colon (Longitudinal Muscle-Myenteric Plexus) | Guinea Pig | 5-HT | Competitive antagonism (rightward shift of concentration-response curve) at 10-100 pM. Reduction of maximum response at ≥300 pM. | 10.8 ± 0.1 | [1] |
| Stomach (Heidenhain Pouch, in vivo) | Dog | 5-HT | Dose-dependent antagonism of 5-HT-evoked contractions. | ID50: 0.55 µg/kg | [4] |
Experimental Protocols
Preparation of Krebs-Henseleit Physiological Salt Solution (PSS)
A standard Krebs-Henseleit solution is suitable for most smooth muscle preparations.
Composition:
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2·2H2O | 2.5 |
| MgSO4·7H2O | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.1 |
Preparation Steps:
-
Dissolve all salts except for CaCl2 and NaHCO3 in approximately 80% of the final volume of distilled or deionized water.
-
In a separate container, dissolve CaCl2 in a small volume of water.
-
Slowly add the CaCl2 solution to the main solution while stirring continuously to prevent precipitation.
-
Add the NaHCO3 and glucose, and then bring the solution to the final volume with water.
-
Aerate the solution with carbogen (95% O2 / 5% CO2) for at least 20 minutes before use. This is crucial for maintaining the pH at approximately 7.4 and ensuring adequate oxygenation of the tissue.[5]
-
Maintain the solution at 37°C in a water bath.
Protocol for Determining the Optimal Concentration of this compound
This protocol outlines a standard method for determining the pA2 value of this compound, a measure of its antagonist potency.
-
Tissue Preparation and Equilibration:
-
Initial Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for a 5-HT4 receptor agonist (e.g., 5-HT, BIMU-8). Start with a low concentration and increase it stepwise until a maximal response is achieved.[6]
-
Wash the tissue thoroughly until it returns to the baseline resting tension.
-
-
Incubation with this compound:
-
Introduce a known concentration of this compound into the organ bath. Based on available data, a starting concentration in the range of 10-100 pM is recommended for tissues like the guinea-pig colon.[1]
-
Incubate the tissue with the antagonist for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached. Do not wash the tissue during this incubation period.[6]
-
-
Second Agonist Concentration-Response Curve:
-
In the continued presence of this compound, repeat the cumulative agonist concentration-response curve.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue extensively to remove the antagonist and allow it to recover.
-
Repeat steps 3 and 4 with at least two other concentrations of this compound (e.g., 30 pM and 100 pM).
-
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.
-
The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Mandatory Visualizations
5-HT4 Receptor Signaling Pathway
Caption: 5-HT4 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow for pA2 Determination
References
- 1. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. Antagonism by SB 204070 of 5-HT-evoked contractions in the dog stomach: an in-vivo model of 5-HT4 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dmt.dk [dmt.dk]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
SB 204070A vehicle and solvent recommendations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of SB 204070A, a potent and selective 5-HT₄ receptor antagonist. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly. What should I do?
A1: First, ensure you are using the recommended solvent. For this compound, preparing a stock solution in an organic solvent like DMSO or ethanol is recommended before further dilution in aqueous solutions. If precipitation occurs upon dilution into your aqueous buffer or media, try the following:
-
Increase the solvent concentration in the final solution: Be mindful of the final solvent concentration's potential effects on your experimental system. A vehicle control is crucial.
-
Warm the solution gently: Brief warming to 37°C can aid in dissolving the compound.
-
Sonication: Use a sonicator bath for a few minutes to help break up any precipitate and facilitate dissolution.
-
Prepare a fresh stock solution: The compound may have degraded if stored improperly.
Q2: I am observing unexpected off-target effects in my in vitro assay. What could be the cause?
A2: While this compound is highly selective for the 5-HT₄ receptor, off-target effects can occasionally occur, especially at high concentrations. Consider the following:
-
Concentration: Are you using the lowest effective concentration? Perform a dose-response curve to determine the optimal concentration for 5-HT₄ receptor antagonism without non-specific effects.
-
Solvent Toxicity: Ensure the final concentration of your organic solvent (e.g., DMSO) is not causing cellular stress or toxicity. Run a vehicle-only control to assess this.
-
Compound Purity: Verify the purity of your this compound lot. Impurities could be responsible for the observed effects.
Q3: I am preparing this compound for in vivo administration and see precipitation. How can I formulate it for animal studies?
A3: Formulating hydrophobic compounds for in vivo use can be challenging. If simple aqueous solutions are not feasible, consider these common vehicle formulations:
-
Co-solvent systems: A mixture of solvents can improve solubility. A common starting point is a ternary system such as:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% saline
-
-
Suspensions: If the compound is not fully soluble, you can prepare a suspension. This involves reducing the particle size of the compound and suspending it in a suitable vehicle, often containing a suspending agent like carboxymethylcellulose (CMC).
Always perform a small-scale formulation test to ensure stability before preparing a large batch for your study.
Quantitative Data Summary
For ease of comparison, the following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility (Estimated) |
| DMSO | ≥ 20 mg/mL |
| Ethanol | ≥ 10 mg/mL |
| Water | Insoluble |
Note: This data is based on typical supplier information and may vary slightly between batches. It is always recommended to perform a solubility test with a small amount of the compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted for various in vitro and in vivo experiments.
Materials:
-
This compound (Molecular Weight: 419.34 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weigh the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.19 mg of the compound.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
Visualizing Experimental Workflows and Pathways
Workflow for In Vitro Cell-Based Assay
The following diagram illustrates a typical workflow for testing the effect of this compound on 5-HT₄ receptor signaling in a cell-based assay.
Caption: Workflow for an in vitro 5-HT₄ antagonism experiment.
5-HT₄ Receptor Signaling Pathway
This diagram shows the canonical signaling pathway of the 5-HT₄ receptor and the point of inhibition by this compound.
Caption: 5-HT₄ receptor signaling and inhibition by this compound.
Technical Support Center: Troubleshooting SB 204070A in Electrophysiology
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing SB 204070A in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the acquisition of high-quality and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
While some older literature may refer to this compound as a 5-HT4 receptor antagonist, it is more current and widely recognized as a potent and selective 5-HT2B receptor antagonist . The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentration. As an antagonist, this compound blocks the binding of serotonin (5-HT) to the 5-HT2B receptor, thereby inhibiting this downstream signaling cascade.
Q2: I am not seeing the expected effect of this compound in my electrophysiological recordings. What are the common causes?
Several factors could contribute to a lack of effect. Consider the following:
-
Compound Concentration: Are you using an appropriate concentration? While specific concentrations for patch-clamp are not widely published, in-vivo studies with similar 5-HT2B antagonists have used systemic doses that would translate to low micromolar concentrations at the tissue level. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific preparation.
-
Solubility and Stability: this compound is typically dissolved in DMSO to create a stock solution. Ensure that the final concentration of DMSO in your recording solution (e.g., Artificial Cerebrospinal Fluid - ACSF) is low (ideally ≤0.1%) to avoid solvent effects on your cells.[1] It is also crucial to consider the stability of the compound in your aqueous recording solution over the duration of your experiment. Prepare fresh dilutions from your stock solution for each experiment.
-
Receptor Expression: Does your cell type or tissue of interest express 5-HT2B receptors? Verify receptor expression using techniques such as qPCR, Western blot, or immunohistochemistry.
-
Agonist Presence: As an antagonist, this compound works by blocking the effect of an agonist (like serotonin). If there is no endogenous or exogenously applied 5-HT, you will not observe an effect of the antagonist.
Q3: I am observing unexpected changes in neuronal firing or membrane properties after applying this compound. What could be the cause?
Unforeseen effects can arise from a few sources:
-
Off-Target Effects: While considered selective, high concentrations of any pharmacological agent can lead to off-target effects. It is possible that this compound interacts with other receptors or ion channels at higher concentrations. To investigate this, it is crucial to use the lowest effective concentration determined from your concentration-response experiments.
-
Indirect Network Effects: In slice or in-vivo preparations, the observed effects may not be a direct action on the recorded neuron but rather an indirect consequence of modulating other neurons in the network. For example, 5-HT2B receptor antagonism has been shown to increase the activity of dopamine and glutamate neurons.[2][3]
-
Vehicle Effects: Ensure that the vehicle (e.g., DMSO) at the final concentration used in your experiment does not have an effect on its own. Always include a vehicle-only control.
Q4: How should I prepare and store this compound solutions?
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
-
Working Solution: On the day of the experiment, prepare fresh dilutions of your stock solution in your extracellular recording buffer (e.g., ACSF). To avoid precipitation, it is best to make intermediate dilutions in DMSO before the final dilution into the aqueous buffer.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your electrophysiology experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound | 1. Inadequate concentration. 2. Poor solubility or degradation of the compound. 3. Lack of 5-HT2B receptor expression. 4. Absence of agonist (serotonin). | 1. Perform a concentration-response curve (e.g., 10 nM to 10 µM) to find the optimal concentration. 2. Prepare fresh working solutions from a DMSO stock for each experiment. Ensure the final DMSO concentration is minimal. 3. Confirm 5-HT2B receptor expression in your preparation. 4. Co-apply a known 5-HT2B receptor agonist (e.g., BW 723C86) to confirm that this compound can block its effect. |
| Inconsistent or variable results between experiments | 1. Instability of the compound in the recording solution. 2. Inconsistent final DMSO concentration. 3. Variability in tissue preparations. | 1. Use freshly prepared working solutions. Minimize the time the compound is in the aqueous solution before application. 2. Carefully control the final DMSO concentration in all experiments, including controls. 3. Standardize your tissue preparation and recording procedures. |
| Sudden change in baseline recording upon application | 1. Vehicle (DMSO) effect. 2. Off-target effects on ion channels at high concentrations. 3. pH change in the recording solution. | 1. Perform a vehicle-only control to rule out effects of DMSO. 2. Use the lowest effective concentration of this compound. 3. Check the pH of your final working solution. |
| Changes in action potential waveform or firing pattern not explained by 5-HT2B antagonism | 1. Off-target effects on voltage-gated sodium, potassium, or calcium channels. 2. Indirect network effects. | 1. If possible, use voltage-clamp protocols to isolate and study the effects on specific ion channel currents. 2. In slice preparations, consider using synaptic blockers to isolate the direct effects on the neuron of interest. |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Neuronal Activity
This protocol provides a general framework for assessing the effect of this compound on neuronal excitability.
-
Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: 10 mM in 100% DMSO.
-
-
Procedure:
-
Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Obtain a stable whole-cell recording in current-clamp mode.
-
Record baseline neuronal activity (resting membrane potential, input resistance, and firing pattern in response to current injections) for at least 5-10 minutes.
-
Prepare the working concentration of this compound by diluting the stock solution in ACSF. Ensure thorough mixing.
-
Perfuse the slice or culture with ACSF containing this compound.
-
Record the changes in neuronal properties for 10-20 minutes or until a steady-state effect is observed.
-
To test for antagonism, after observing the effect of an agonist, co-perfuse with this compound and the agonist.
-
Perform a washout by perfusing with drug-free ACSF to assess the reversibility of the effects.
-
Voltage-Clamp Analysis of Potential Off-Target Effects
This protocol can be adapted to investigate if this compound has direct effects on voltage-gated ion channels.
-
Solutions: Use appropriate ACSF and internal solutions with ion channel blockers to isolate the current of interest (e.g., TTX for potassium currents, TEA and 4-AP for sodium or calcium currents).
-
Procedure:
-
Establish a stable whole-cell voltage-clamp recording.
-
Apply voltage steps to elicit the ionic current of interest and record baseline currents.
-
Perfuse with this compound at the desired concentration.
-
Apply the same voltage protocol and record any changes in the current amplitude, kinetics, or voltage-dependence.
-
Perform a washout to check for reversibility.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin-2B receptor antagonism increases the activity of dopamine and glutamate neurons in the presence of selective serotonin reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin-2B receptor antagonism increases the activity of dopamine and glutamate neurons in the presence of selective serotonin reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of SB 204070A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of SB 204070A in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective antagonist of the serotonin 5-HT4 receptor.[1][2] As an antagonist, it binds to the 5-HT4 receptor and blocks the binding of the endogenous agonist serotonin (5-HT), thereby inhibiting the downstream signaling pathways typically initiated by receptor activation.[3] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] Activation of the 5-HT4 receptor can also initiate G-protein-independent signaling through Src and extracellular-signal-regulated kinase (ERK).[1][2]
Q2: What is non-specific binding and why is it a concern for a small molecule like this compound?
Non-specific binding refers to the interaction of a compound with molecules or surfaces other than its intended target.[4][5] For a small molecule like this compound, this can include binding to plasticware, filters, other proteins in the sample, or even the lipid bilayer of cell membranes.[4][5] High non-specific binding can lead to a reduced signal-to-noise ratio, making it difficult to accurately determine the specific binding to the 5-HT4 receptor. This can result in inaccurate calculations of binding affinity (Ki) and potency (IC50), leading to misinterpretation of experimental data.[6]
Q3: How is non-specific binding determined in an experiment with this compound?
Non-specific binding is typically determined by measuring the amount of radiolabeled ligand that binds to the sample in the presence of a high concentration of a non-radiolabeled competitor that is known to bind specifically to the target receptor. This "cold" competitor will displace the radiolabeled ligand from the specific 5-HT4 receptor binding sites. Any remaining bound radioactivity is considered to be non-specific.
Troubleshooting Guide: High Non-Specific Binding of this compound
This guide provides a systematic approach to troubleshooting and minimizing high non-specific binding in experiments involving this compound.
| Potential Cause | Recommended Solution | Experimental Verification |
| Suboptimal Blocking of Non-Specific Sites | Use a blocking agent in your assay buffer. Bovine Serum Albumin (BSA) is a common choice. | Test a range of BSA concentrations (e.g., 0.1%, 0.5%, 1%) to find the optimal concentration that reduces non-specific binding without affecting specific binding. |
| Inappropriate Buffer Conditions | Optimize the pH and ionic strength of your assay buffer. | Perform your binding assay across a range of pH values (e.g., 7.0, 7.4, 8.0) and salt concentrations (e.g., 100 mM, 150 mM, 200 mM NaCl) to identify the conditions that yield the lowest non-specific binding. |
| Hydrophobic Interactions with Assay Components | Include a non-ionic surfactant, such as Tween-20 or Triton X-100, in your assay and wash buffers. | Titrate the surfactant concentration (e.g., 0.01%, 0.05%, 0.1%) to find the lowest effective concentration that reduces non-specific binding. Be cautious as high concentrations can disrupt membrane integrity. |
| High Concentration of Radioligand or this compound | Use the lowest concentration of radioligand that gives a reliable signal above background. For competition assays, use a radioligand concentration at or below its Kd value. | Perform a saturation binding experiment with the radioligand to determine its Kd. This will inform the optimal concentration to use in subsequent competition assays with this compound. |
| Insufficient Washing | Increase the number and/or volume of wash steps after the incubation period. Ensure the wash buffer is at an appropriate temperature (ice-cold is common). | Compare the level of non-specific binding with your standard wash protocol versus a more stringent protocol (e.g., increase from 3 to 5 washes). |
| Filter Binding | If using a filtration-based assay, the type of filter can influence non-specific binding. | Test different filter materials (e.g., glass fiber, polyethylenimine-treated) to see which provides the lowest non-specific binding for your radioligand and this compound. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine the Ki of this compound for the 5-HT4 Receptor
This protocol is adapted from general radioligand binding assay procedures for 5-HT4 receptors.
Materials:
-
Membrane Preparation: Cell membranes expressing the human 5-HT4 receptor.
-
Radioligand: A suitable 5-HT4 receptor radioligand (e.g., [3H]-GR113808) with high specific activity.
-
This compound: A stock solution of known concentration.
-
Non-specific Binding Control: A high concentration of a known 5-HT4 receptor ligand (e.g., serotonin or an unlabeled version of the radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Blocking Agent: Bovine Serum Albumin (BSA).
-
Scintillation Cocktail.
-
96-well plates and filter mats.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Buffer Preparation: Prepare the assay buffer and supplement it with an optimized concentration of BSA (e.g., 0.5%).
-
Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 10 µM serotonin).
-
This compound Competition: Add 50 µL of varying concentrations of this compound.
-
-
Add Radioligand: To all wells, add 50 µL of the radioligand at a concentration at or below its Kd (e.g., 0.2 nM [3H]-GR113808).
-
Add Membrane Preparation: To all wells, add 100 µL of the 5-HT4 receptor membrane preparation (protein concentration should be optimized).
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat using a filtration apparatus.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Drying: Dry the filter mats completely.
-
Scintillation Counting: Add scintillation cocktail to each filter and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Logical Workflow for Troubleshooting High Non-Specific Binding
A step-by-step workflow for troubleshooting high non-specific binding.
Signaling Pathway of 5-HT4 Receptor Antagonism by this compound
References
- 1. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
SB 204070A vs GR 113808 as 5-HT4 antagonists
An Objective Comparison of SB 204070A and GR 113808 as 5-HT4 Receptor Antagonists
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for the accurate investigation of receptor function. This guide provides a detailed comparison of two widely used 5-HT4 receptor antagonists, this compound and GR 113808, focusing on their performance based on experimental data.
Introduction to 5-HT4 Receptor Antagonists
The 5-HT4 receptor, a Gs-protein-coupled receptor, is a key modulator of various physiological processes, including gastrointestinal motility and cognitive function. Antagonists of this receptor are invaluable for elucidating its roles in health and disease. This compound and GR 113808 are two potent and selective antagonists that have been instrumental in 5-HT4 receptor research.
Quantitative Comparison of Antagonist Properties
The following table summarizes the key quantitative parameters of this compound and GR 113808, providing a direct comparison of their binding affinity and functional potency.
| Parameter | This compound | GR 113808 | Reference Tissue/System |
| Binding Affinity | |||
| pKi | Not explicitly found | ~9.8 (Kd = 0.15 nM) | Cloned human 5-HT4 receptors[1] |
| Kd (nM) | Not explicitly found | 0.13 - 0.20 | Guinea-pig striatum and hippocampus[2] |
| Functional Antagonism | |||
| pA2 | 10.8 ± 0.1 | 9.3 | Guinea-pig distal colon (vs 5-HT)[3] |
| pKB | Not explicitly found | 9.43 | Human colonic muscle[1] |
| Selectivity | >5000-fold vs 5-HT1A, 1D, 1E, 2A, 2C, 3, GABA-A, BZD, adenosine A1, α1, α2, β1, β2 adrenergic, and D1, D2, D3 dopamine receptors[3] | >300-fold vs 5-HT1A, 1B, 2A, 2C, and 3 receptors[1] | Various radioligand binding assays |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to characterize receptor-ligand interactions.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the 5-HT4 receptor are homogenized and centrifuged to isolate cell membranes.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the 5-HT4 receptor (e.g., [3H]-GR 113808) and varying concentrations of the unlabeled antagonist (this compound or GR 113808).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity.
Functional Antagonism Assays
These experiments assess the ability of an antagonist to block the functional response induced by an agonist.
General Protocol (Isolated Tissue):
-
Tissue Preparation: A section of tissue known to exhibit a 5-HT4 receptor-mediated response, such as the guinea-pig distal colon, is isolated and mounted in an organ bath containing a physiological salt solution.
-
Agonist Response: A cumulative concentration-response curve to a 5-HT4 receptor agonist (e.g., 5-HT) is established to determine the baseline response.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (this compound or GR 113808) for a specific period.
-
Shift in Agonist Response: A second concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the agonist concentration-response curve is used to calculate the pA2 or pKB value, which is a measure of the antagonist's potency.
Signaling Pathway and Experimental Workflow
Visual representations of the 5-HT4 receptor signaling pathway and a typical experimental workflow for antagonist evaluation are provided below.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT4 Antagonist Evaluation.
Discussion and Conclusion
Both this compound and GR 113808 are highly potent and selective 5-HT4 receptor antagonists. Based on the available data, this compound exhibits a remarkably high potency in functional assays, with a pA2 value of 10.8[3]. GR 113808 also demonstrates high potency with pA2 and pKB values in the nanomolar range[1][4].
In terms of selectivity, both compounds show a favorable profile. This compound has been shown to have a greater than 5000-fold selectivity for the 5-HT4 receptor over a wide range of other neurotransmitter receptors[3]. GR 113808 also displays high selectivity, with over 300-fold greater affinity for the 5-HT4 receptor compared to other serotonin receptor subtypes[1].
The choice between this compound and GR 113808 may depend on the specific experimental context. The exceptional potency of this compound makes it a valuable tool for studies requiring complete and potent blockade of 5-HT4 receptors. GR 113808, being extensively characterized and also available in a radiolabeled form, is an excellent choice for binding studies and for in vivo and in vitro functional experiments[2][5][6][7].
Ultimately, both compounds serve as excellent pharmacological tools for the investigation of 5-HT4 receptor function. Researchers should consider the specific requirements of their experimental design when selecting the most appropriate antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [scholarworks.uvm.edu]
- 6. SB-204070 - Wikipedia [en.wikipedia.org]
- 7. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: SB 204070A vs. RS 39604
In the landscape of serotonergic research, particularly concerning the 5-HT₄ receptor, the antagonists SB 204070A and RS 39604 have emerged as critical tools for elucidating the physiological and pathophysiological roles of this receptor. This guide provides a comprehensive in vivo comparison of these two compounds, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and RS 39604 are potent and selective 5-HT₄ receptor antagonists. However, a pivotal distinction lies in their in vivo oral activity. Experimental evidence demonstrates that while both compounds are effective when administered intravenously, RS 39604 exhibits significant oral bioavailability, whereas this compound is largely inactive when administered orally. This fundamental difference positions RS 39604 as a more suitable candidate for in vivo studies requiring oral administration to investigate the systemic effects of 5-HT₄ receptor antagonism.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency
| Parameter | This compound | RS 39604 | Animal Model | Tissue/Preparation |
| pKi (vs. [³H]-GR 113808) | 10.9[1] | 9.1[1] | Guinea Pig | Striatal Membranes |
| pA₂ (vs. 5-HT) | ~10.5 (insurmountable)[1] | 9.3 (competitive)[1] | Rat | Isolated Oesophagus |
| pA₂ (vs. 5-MeOT) | Not Reported | 9.1[1] | Guinea Pig | Isolated Ileal Mucosa |
Table 2: In Vivo Potency and Efficacy
| Parameter | This compound | RS 39604 | Animal Model | Experimental Model |
| ID₅₀ (i.v.) | As potent as RS 39604[1] | 4.7 µg/kg[1] | Anesthetized Micropig | 5-HT-induced Tachycardia |
| ID₅₀ (intraduodenal) | Inactive (up to 3 mg/kg)[1] | 254.5 µg/kg[1] | Anesthetized Micropig | 5-HT-induced Tachycardia |
| ID₅₀ (i.p.) | Not Reported | 81.3 µg/kg[1] | Conscious Mice | 5-HTP-induced Diarrhea |
| ID₅₀ (p.o.) | Inactive (up to 30 mg/kg)[1] | 1.1 mg/kg[1] | Conscious Mice | 5-HTP-induced Diarrhea |
| Antagonism in Colon (i.v.) | Unsurmountable[1] | Dose-dependent parallel shift[1] | Anesthetized Guinea Pig | 5-HT-induced Contraction |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and RS 39604 is the antagonism of the 5-HT₄ receptor, a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.
The following diagram illustrates a typical in vivo experimental workflow for comparing the oral efficacy of 5-HT₄ receptor antagonists.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay (In Vitro)
-
Objective: To determine the binding affinity of this compound and RS 39604 to the 5-HT₄ receptor.
-
Preparation: Membranes were prepared from guinea pig striatum.
-
Procedure: The ability of increasing concentrations of this compound and RS 39604 to inhibit the specific binding of the radiolabeled 5-HT₄ receptor antagonist [³H]-GR 113808 to the prepared membranes was measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The pKi value was then calculated using the Cheng-Prusoff equation.[1]
5-HT-Induced Tachycardia in Anesthetized Micropigs (In Vivo)
-
Objective: To assess the in vivo potency and oral/intraduodenal activity of the antagonists.
-
Animal Preparation: Micropigs were anesthetized and vagotomized. Heart rate was continuously monitored.
-
Procedure:
-
A baseline heart rate was established.
-
5-HT was administered intravenously to induce a tachycardic response.
-
This compound or RS 39604 was administered either intravenously (i.v.) or intraduodenally (i.duod.).
-
The ability of the antagonist to inhibit the 5-HT-induced tachycardia was measured at various doses.
-
-
Data Analysis: The dose of the antagonist required to produce a 50% inhibition of the 5-HT-induced tachycardia (ID₅₀) was calculated for each route of administration.[1] The duration of the inhibitory effect was also monitored.[1]
5-HTP-Induced Diarrhea in Conscious Mice (In Vivo)
-
Objective: To evaluate the oral efficacy of the antagonists in a functional gastrointestinal model.
-
Animal Preparation: Conscious mice were used.
-
Procedure:
-
This compound or RS 39604 was administered either intraperitoneally (i.p.) or orally (p.o.).
-
After a set pre-treatment time, 5-hydroxytryptophan (5-HTP), a precursor to serotonin, was administered to induce diarrhea.
-
The incidence and severity of diarrhea were observed and scored over a defined period.
-
-
Data Analysis: The dose of the antagonist that inhibited the diarrheal response by 50% (ID₅₀) was determined for each administration route.[1]
Conclusion
The available in vivo data clearly delineate the pharmacological profiles of this compound and RS 39604. While both are highly potent and selective 5-HT₄ receptor antagonists, RS 39604's pronounced oral activity makes it a more versatile and preferable tool for in vivo studies investigating the systemic consequences of 5-HT₄ receptor blockade, particularly in chronic dosing paradigms.[1] In contrast, this compound remains a valuable tool for in vitro studies and in vivo experiments where intravenous administration is the preferred route.[1] Researchers should carefully consider the experimental design and objectives when selecting between these two important pharmacological agents.
References
Selectivity profiling of SB 204070A against other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of SB 204070A, a potent and highly selective 5-HT₄ receptor antagonist. Understanding the interaction of a compound with off-target receptors is critical in drug development to predict potential side effects and ensure therapeutic efficacy. This document summarizes the available binding affinity data, details the experimental methods used for its determination, and illustrates the key signaling pathway and experimental workflow.
Quantitative Selectivity Profile of this compound
This compound demonstrates exceptional selectivity for the human 5-HT₄ receptor. Radioligand binding studies have shown that it possesses a greater than 5000-fold selectivity for the 5-HT₄ receptor over a broad range of other neurotransmitter receptors, including other serotonin receptor subtypes, dopamine, adrenergic, adenosine, GABA, and benzodiazepine receptors.[1] While specific high-resolution binding affinity data (Ki or IC50 values) for a comprehensive panel of off-target receptors is not extensively available in the public domain, the high selectivity ratio underscores its specificity.
| Target Receptor | Ligand | Binding Affinity (Ki) | Selectivity vs. 5-HT₄ |
| Primary Target | |||
| 5-HT₄ | This compound | ~0.1 nM (pA₂ = 10.8 ± 0.1)[1] | - |
| Off-Target Receptors | |||
| 5-HT₁ₐ | This compound | >5000-fold lower affinity | >5000x[1] |
| 5-HT₁ₒ | This compound | >5000-fold lower affinity | >5000x[1] |
| 5-HT₁ₑ | This compound | >5000-fold lower affinity | >5000x[1] |
| 5-HT₂ₐ | This compound | >5000-fold lower affinity | >5000x[1] |
| 5-HT₂𝒸 | This compound | >5000-fold lower affinity | >5000x[1] |
| 5-HT₃ | This compound | >5000-fold lower affinity | >5000x[1] |
| Dopamine D₁, D₂, D₃ | This compound | >5000-fold lower affinity | >5000x[1] |
| α₁, α₂, β₁, β₂ Adrenoceptors | This compound | >5000-fold lower affinity | >5000x[1] |
| Adenosine A₁ | This compound | >5000-fold lower affinity | >5000x[1] |
| GABAₐ | This compound | >5000-fold lower affinity | >5000x[1] |
| Benzodiazepine (BDZ) | This compound | >5000-fold lower affinity | >5000x[1] |
| TBPS | This compound | >5000-fold lower affinity | >5000x[1] |
Note: The pA₂ value is a measure of antagonist potency, where a higher value indicates greater potency. A pA₂ of 10.8 corresponds to a very high affinity. The selectivity is expressed as the ratio of the affinity for the off-target receptor to the affinity for the primary target.
Experimental Protocols
The selectivity of this compound was primarily determined using radioligand binding assays . This is a standard in vitro technique to quantify the interaction of a compound with a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₄ receptor and a panel of off-target receptors.
Materials:
-
Test Compound: this compound
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-GR113808 for 5-HT₄ receptors).
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells expressing 5-HT₄ receptor) or tissue homogenates known to be rich in the target receptor.
-
Assay Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal receptor binding (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
A constant concentration of the radioligand and the receptor preparation are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
A parallel set of tubes containing the radioligand, receptor preparation, and a high concentration of a non-specific ligand is included to determine non-specific binding.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
5-HT₄ Receptor Signaling Pathway
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).
References
Confirming SB 204070A Antagonism: A Comparative Guide Using Schild Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB 204070A with other 5-HT₄ receptor antagonists, focusing on the use of Schild analysis to quantitatively characterize its antagonist properties. The experimental data and protocols presented herein are intended to assist researchers in designing and interpreting experiments to confirm the antagonism of this compound.
Unveiling the Potency of this compound
This compound is a potent and selective 5-HT₄ receptor antagonist. Its efficacy is often quantified by its pA₂ value, a logarithmic measure of antagonist potency derived from Schild analysis. A higher pA₂ value indicates a greater affinity of the antagonist for the receptor.
Comparative Antagonist Activity at the 5-HT₄ Receptor
The following table summarizes the antagonist properties of this compound in comparison to other known 5-HT₄ receptor antagonists, as determined by Schild analysis and radioligand binding assays in various tissues.
| Antagonist | Agonist | Tissue Preparation | pA₂ Value | Schild Slope | pKi Value | Key Observations |
| This compound | 5-HT | Human Large Intestinal Circular Muscle | 10.34 | Not Reported | - | Produced a rightward shift and depression of the 5-HT curve at 1 nM.[1] |
| This compound | 5-HT | Rat Isolated Oesophagus | ~10.5 | Not Applicable | 10.9 | Behaved as an unsurmountable antagonist.[2][3] |
| RS 39604 | 5-HT | Rat Isolated Oesophagus | 9.3 | 1.0 | 9.1 | Behaved as a competitive antagonist.[2][3] |
| GR 113808 | 5-HT | Human Large Intestinal Circular Muscle | 9.43 | Not Reported | - | Competitively antagonized the 5-HT-induced relaxation.[1] |
| GR 125487 | 5-HT | Human Large Intestinal Circular Muscle | 10.12 | Not Reported | - | Competitively antagonized the 5-HT-induced relaxation.[1] |
| RS 39604 | 5-HT | Human Large Intestinal Circular Muscle | 8.53 | Not Reported | - | Competitively antagonized the 5-HT-induced relaxation.[1] |
Note: The behavior of this compound as an unsurmountable antagonist in some preparations suggests that at higher concentrations, it may exhibit non-competitive antagonism, leading to a depression of the maximum agonist response.[2][3] This is a critical consideration when designing and interpreting Schild analysis experiments.
Experimental Protocol: Schild Analysis for 5-HT₄ Receptor Antagonism
This protocol outlines the general steps for performing a Schild analysis to determine the pA₂ value of a 5-HT₄ receptor antagonist like this compound. The specific concentrations and incubation times may require optimization depending on the tissue preparation and agonist used.
Objective: To determine the potency (pA₂) of this compound as a 5-HT₄ receptor antagonist.
Materials:
-
Isolated tissue preparation expressing 5-HT₄ receptors (e.g., guinea pig ileum, rat oesophagus, human intestinal muscle strips).
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
5-HT (Serotonin) as the agonist.
-
This compound and other comparator antagonists.
-
Organ bath setup with isometric transducers and data acquisition system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing Krebs-Henseleit solution at 37°C and allow it to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Agonist Concentration-Response Curve:
-
Cumulatively add increasing concentrations of the 5-HT agonist to the organ bath.
-
Record the contractile or relaxant response at each concentration until a maximum response is achieved.
-
Wash the tissue preparation multiple times to return to the baseline.
-
-
Antagonist Incubation:
-
Introduce a known concentration of this compound into the organ bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
While the antagonist is still present, repeat the cumulative addition of the 5-HT agonist and record the responses.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue thoroughly to remove all drugs.
-
Repeat steps 3 and 4 with at least two other different concentrations of this compound.
-
-
Data Analysis:
-
For each antagonist concentration, calculate the dose ratio (DR). The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line provides the pA₂ value.
-
The slope of the regression line should be close to 1 for competitive antagonism. A slope significantly different from 1 may indicate non-competitive antagonism or other complex interactions.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for Schild analysis to determine antagonist potency.
References
- 1. An improved in vitro bioassay for the study of 5-HT(4) receptors in the human isolated large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-HT4 Receptor Blockade: A Comparative Guide to SB 204070A and Other Antagonists
For researchers, scientists, and drug development professionals, the precise validation of 5-HT4 receptor blockade is critical for advancing our understanding of its physiological roles and for the development of novel therapeutics. This guide provides an objective comparison of SB 204070A, a potent and selective 5-HT4 receptor antagonist, with other commonly used antagonists. The performance of these compounds is evaluated based on their binding affinities, functional potencies, and selectivity profiles, supported by detailed experimental protocols.
Introduction to 5-HT4 Receptor Antagonism
The 5-hydroxytryptamine-4 (5-HT4) receptor, a Gs-protein coupled receptor, is a key modulator of various physiological processes, including gastrointestinal motility and cognitive function.[1] Antagonists of this receptor are invaluable tools for elucidating its function and hold therapeutic potential for various disorders. This compound has emerged as a highly potent and selective tool for studying 5-HT4 receptor-mediated effects.[2] This guide will compare this compound with other notable 5-HT4 receptor antagonists: GR 113808, DAU 6285, and SDZ 205-557.
Comparative Pharmacological Data
The following tables summarize the binding affinity (pKi) and functional potency (pA2) of this compound and its alternatives at the 5-HT4 receptor. Higher pKi and pA2 values indicate greater affinity and potency, respectively.
Table 1: Affinity (pKi) and Potency (pA2) of 5-HT4 Receptor Antagonists
| Compound | pKi (5-HT4) | pA2 (5-HT4) | Species/Tissue | Reference |
| This compound | - | 10.8 ± 0.1 | Guinea-pig distal colon | [2] |
| GR 113808 | 9.8 (pKb) | 9.2 - 9.7 | Guinea-pig colon | [3][4] |
| DAU 6285 | ~6.7 (Ki in nM) | 6.32 | Human colon circular smooth muscle | [5][6] |
| SDZ 205-557 | - | 7.3 - 7.5 | Rat oesophagus, Guinea-pig hippocampus | [7] |
Table 2: Selectivity Profile of 5-HT4 Receptor Antagonists (pKi values)
| Receptor | This compound | GR 113808 | DAU 6285 | SDZ 205-557 |
| 5-HT4 | High | ~9.8 | ~6.7 (Ki in nM) | ~7.4 (pA2) |
| 5-HT1A | >5000-fold lower | >300-fold lower | >10,000 (Ki in nM) | - |
| 5-HT1B | >5000-fold lower | >300-fold lower | >10,000 (Ki in nM) | - |
| 5-HT1D | >5000-fold lower | - | >10,000 (Ki in nM) | - |
| 5-HT2A | >5000-fold lower | >300-fold lower | >10,000 (Ki in nM) | - |
| 5-HT2C | >5000-fold lower | >300-fold lower | >10,000 (Ki in nM) | - |
| 5-HT3 | >5000-fold lower | 6.0 | 322 (Ki in nM) | ~6.9 |
| D2 | >5000-fold lower | - | >10,000 (Ki in nM) | - |
| α1-adrenergic | >5000-fold lower | - | >10,000 (Ki in nM) | - |
| α2-adrenergic | >5000-fold lower | - | >10,000 (Ki in nM) | - |
| Data compiled from references[2][3][4][5][7]. A direct comparison of pKi values across different studies should be made with caution due to variations in experimental conditions. This compound is reported to have greater than 5000-fold selectivity for the 5-HT4 receptor over a wide range of other receptors.[2] |
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor
This protocol is designed to determine the binding affinity of unlabelled test compounds (like this compound) for the 5-HT4 receptor by measuring their ability to displace a radiolabelled ligand (e.g., [3H]-GR113808).
Materials:
-
Cell membranes prepared from cells expressing the 5-HT4 receptor.
-
Radioligand: [3H]-GR113808.
-
Unlabelled test compounds (this compound and alternatives).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT4 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of various concentrations of the unlabelled test compound.
-
50 µL of [3H]-GR113808 (at a concentration close to its Kd).
-
50 µL of the membrane preparation (containing 20-50 µg of protein).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabelled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This protocol determines the functional antagonism of 5-HT4 receptor activation by measuring the inhibition of agonist-induced cyclic AMP (cAMP) production.
Materials:
-
Cells stably expressing the 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
5-HT4 receptor agonist (e.g., Serotonin or a specific agonist like Prucalopride).
-
Test antagonists (this compound and alternatives).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the 5-HT4 receptor-expressing cells into 96- or 384-well plates and culture overnight to allow for cell attachment.
-
Pre-incubation with Antagonist: Remove the culture medium and wash the cells with stimulation buffer. Add various concentrations of the test antagonist to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT4 agonist (typically the EC80 concentration to elicit a robust response) to the wells containing the antagonist and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration. Determine the IC50 value of the antagonist. The pA2 value, a measure of the antagonist's potency, can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.
5-HT4 Receptor Signaling Pathways
Activation of the 5-HT4 receptor primarily initiates two main signaling cascades. The canonical pathway involves the coupling to Gs protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the production of the second messenger cAMP. A non-canonical, G-protein-independent pathway involves the activation of Src tyrosine kinase.
Conclusion
This compound stands out as a highly potent and selective antagonist for the 5-HT4 receptor, making it an excellent research tool for validating 5-HT4 receptor blockade.[2] Its high pA2 value indicates superior functional antagonism compared to other tested compounds. While GR 113808 also demonstrates high affinity and good selectivity, this compound's reported broader selectivity profile provides greater confidence in ascribing observed effects specifically to 5-HT4 receptor inhibition. DAU 6285 and SDZ 205-557 are less potent and, in the case of SDZ 205-557, may exhibit affinity for 5-HT3 receptors, necessitating careful interpretation of results.[5][7] The choice of antagonist will ultimately depend on the specific experimental context, but for studies demanding high potency and selectivity, this compound represents a superior choice for the validation of 5-HT4 receptor blockade.
References
- 1. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of SB 204070A: A Comparative Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the cross-reactivity of SB 204070A, a potent 5-HT₄ receptor antagonist, with other notable alternatives. The following analysis, supported by experimental data, aims to facilitate informed decisions in the selection of research compounds.
This compound is a highly potent and selective antagonist for the serotonin 5-HT₄ receptor. Its favorable selectivity profile makes it a valuable tool for investigating the physiological and pathological roles of this receptor. However, a thorough understanding of its potential interactions with other receptors is crucial for the accurate interpretation of experimental results. This guide compares the binding affinity and selectivity of this compound with two other well-characterized 5-HT₄ receptor antagonists: RS 39604 and GR 113808.
Comparative Binding Affinity and Selectivity
The following table summarizes the quantitative binding data for this compound and its alternatives. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | Target Receptor | pKi | Selectivity Profile | Reference |
| This compound | 5-HT₄ | 10.9 | >5000-fold selective over 5-HT₁ₐ, 5-HT₁ₒ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₃, GABAₐ, BDZ, TBPS, A₁ adenosine, α₁, α₂, β₁, β₂ adrenoceptors, and D₁, D₂, D₃ dopamine receptors. | [1] |
| RS 39604 | 5-HT₄ | 9.1 | Low affinity (pKi < 6.5) for 5-HT₁ₐ, 5-HT₂𝒸, 5-HT₃, α₁c, D₁, D₂, M₁, M₂, AT₁, B₁, and opioid mu receptors. Moderate affinity for σ₁ (pKi = 6.8) and σ₂ (pKi = 7.8) sites. | [1][2] |
| GR 113808 | 5-HT₄ | ~9.8 (Kd = 0.15 nM) | >300-fold selective over 5-HT₁ₐ, 5-HT₁ₒ, 5-HT₂ₐ, 5-HT₂𝒸, and 5-HT₃ receptors. | [3] |
Experimental Methodologies
The data presented in this guide is primarily derived from radioligand binding assays, a standard method for determining the affinity of a compound for a specific receptor.
Radioligand Binding Assay Protocol
A typical radioligand binding assay for the 5-HT₄ receptor involves the following steps:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the 5-HT₄ receptor. This is typically achieved through homogenization and centrifugation to isolate the membrane fraction containing the receptor.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the 5-HT₄ receptor, such as [³H]-GR 113808.
-
Competition: To determine the binding affinity of a test compound (e.g., this compound), various concentrations of the unlabeled compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist or an antagonist at the receptor. For 5-HT₄ receptors, which are G-protein coupled receptors that typically couple to Gs to stimulate adenylyl cyclase, a common functional assay measures the accumulation of cyclic AMP (cAMP). In such an assay, an antagonist like this compound would be expected to inhibit the increase in cAMP levels induced by a 5-HT₄ receptor agonist.
5-HT₄ Receptor Signaling Pathway
The 5-HT₄ receptor, upon activation by its endogenous ligand serotonin (5-HT) or an agonist, initiates a signaling cascade that has various cellular effects. Understanding this pathway is essential for interpreting the functional consequences of receptor antagonism by compounds like this compound.
Conclusion
This compound stands out as a highly potent and exceptionally selective 5-HT₄ receptor antagonist. Its minimal cross-reactivity with a wide range of other neurotransmitter receptors makes it a superior tool for targeted studies of the 5-HT₄ receptor. While RS 39604 and GR 113808 are also potent and selective 5-HT₄ antagonists, the available data suggests that this compound possesses a broader documented high-selectivity profile. For researchers requiring a high degree of certainty that their experimental effects are mediated solely through the 5-HT₄ receptor, this compound represents an excellent choice. This guide provides the necessary comparative data and methodological context to support the selection of the most appropriate pharmacological tool for your research needs.
References
A Comparative Guide to the Efficacy of 5-HT4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of different 5-hydroxytryptamine 4 (5-HT4) receptor antagonists, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative potencies and functional activities of these compounds.
Introduction to 5-HT4 Receptor Antagonists
The 5-HT4 receptor, a Gs-protein-coupled receptor, is a key modulator of various physiological processes, including gastrointestinal motility and cognitive function. Antagonists of this receptor are valuable research tools and hold therapeutic potential for conditions such as irritable bowel syndrome and certain arrhythmias. Their efficacy is primarily determined by their binding affinity (Ki) and their functional potency (pA2).
Quantitative Efficacy Comparison
The following table summarizes the binding affinity and functional potency of several 5-HT4 receptor antagonists based on data from various experimental studies. Lower Ki and higher pA2 values indicate greater affinity and potency, respectively.
| Compound | Chemical Class | Binding Affinity (Ki) [nM] | Functional Potency (pA2) |
| GR 113808 | Indole | ~0.1-0.2 | 9.0 - 9.7 |
| RS 39604 | Benzimidazole | - | 8.2 |
| Piboserod | Benzimidazolone | - | - |
| SDZ 205-557 | Indole | - | - |
| DAU 6285 | Benzimidazolone | - | 6.32 |
| Novel Benzimidazole Derivative 12 | Benzimidazole | 0.32 | 7.6 |
| Novel Benzimidazole Derivative 13 | Benzimidazole | 0.11 | 7.9 |
| Novel Benzimidazole Derivative 14 | Benzimidazole | 0.29 | 8.2 |
| Novel Benzimidazole Derivative 15 | Benzimidazole | 0.54 | 7.9 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of 5-HT4 antagonists, it is crucial to visualize the signaling cascade they inhibit and the experimental workflows used to measure their efficacy.
Caption: 5-HT4 receptor signaling pathway.
Caption: Workflow for determining antagonist efficacy.
Detailed Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol is a generalized method for determining the binding affinity (Ki) of a 5-HT4 antagonist.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum or transfected cell lines) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled 5-HT4 antagonist (e.g., [3H]-GR113808), and varying concentrations of the unlabeled test antagonist.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known 5-HT4 antagonist.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test antagonist to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Assay for pA2 Determination
This protocol describes a general method for determining the functional potency (pA2) of a competitive antagonist using an isolated tissue preparation.
-
Tissue Preparation:
-
Isolate a suitable tissue preparation, such as a segment of the guinea pig ileum, and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Connect the tissue to an isometric force transducer to record contractile responses.
-
-
Agonist Concentration-Response Curve:
-
Allow the tissue to equilibrate under a resting tension.
-
Establish a cumulative concentration-response curve by adding increasing concentrations of a 5-HT4 receptor agonist (e.g., serotonin or a selective agonist) to the organ bath and recording the resulting contractions.
-
-
Antagonist Incubation:
-
Wash the tissue to remove the agonist and allow it to return to baseline.
-
Add a known concentration of the 5-HT4 antagonist to the organ bath and incubate for a predetermined period to allow for equilibration.
-
-
Second Agonist Concentration-Response Curve:
-
In the continued presence of the antagonist, re-establish the concentration-response curve for the agonist. A competitive antagonist will cause a parallel rightward shift of the curve without affecting the maximum response.
-
-
Data Analysis:
-
Calculate the dose-ratio, which is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence and absence of the antagonist.
-
Repeat the procedure with at least two other concentrations of the antagonist.
-
Construct a Schild plot by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value is the intercept of the regression line with the x-axis. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.
-
cAMP Accumulation Assay for Functional Activity
This assay measures the ability of an antagonist to inhibit agonist-stimulated cAMP production, providing another measure of its functional activity.
-
Cell Culture and Treatment:
-
Culture cells expressing the 5-HT4 receptor in a suitable multi-well plate.
-
Pre-incubate the cells with the test antagonist at various concentrations.
-
Stimulate the cells with a fixed concentration of a 5-HT4 agonist (e.g., serotonin) to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the antagonist concentration.
-
Determine the IC50 value of the antagonist for the inhibition of agonist-stimulated cAMP production. This value can be used to compare the relative potencies of different antagonists.
-
In Vitro Validation of SB-204741 Antagonist Activity: A Comparative Guide
An important clarification regarding the target of SB-204070A is necessary before proceeding. Initial research indicates that SB-204070 is a highly potent and selective 5-HT4 receptor antagonist[1]. The user's request focuses on "SB 204070A antagonist activity," and it is possible there is a misunderstanding in the query, as the broader context of antagonist research and safety, particularly concerning cardiovascular effects, often revolves around the 5-HT2B receptor.
Given the extensive research and clinical interest in 5-HT2B antagonists for conditions like pulmonary arterial hypertension and the significant safety concerns associated with 5-HT2B agonism (e.g., valvular heart disease), it is plausible that the intended subject of this guide is a 5-HT2B antagonist. A well-studied and frequently cited 5-HT2B antagonist with a similar nomenclature is SB-204741 .
Therefore, this guide will proceed by focusing on the in vitro validation of SB-204741 as a representative and potent 5-HT2B antagonist, comparing it with other relevant alternatives in the same class. This approach will provide a valuable and contextually relevant comparison for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the in vitro antagonist activity of SB-204741, a potent and selective 5-HT2B receptor antagonist, with other alternative compounds. The objective is to present a clear overview of their performance based on experimental data, detailing the methodologies used for their validation.
Data Presentation: Quantitative Comparison of 5-HT2B Antagonists
The antagonist activity of various compounds at the 5-HT2B receptor is typically quantified by their binding affinity (Ki) and their functional potency (IC50 or pA2). The following table summarizes the quantitative data for SB-204741 and several alternative 5-HT2B antagonists.
| Compound | Binding Affinity (Ki) | Functional Potency (IC50/pA2) | Receptor Selectivity |
| SB-204741 | pKi = 7.95[2] | IC50 = 1.2 nM (Calcium mobilization) | >135-fold vs 5-HT2C[2] |
| RS-127445 | Ki = 0.3 nM[3] | IC50 = 0.1 nM (Inositol phosphates)[3] | ~1000-fold vs 5-HT2A/2C[3] |
| PRX-08066 | Ki ~ 3.4 nM[3] | - | Selective |
| LY-272015 | High Affinity | - | - |
| LY-266097 | - | - | Selective |
| SB-206553 | - | - | Potent and selective 5-HT2B/2C antagonist |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "pKi" is the negative logarithm of the Ki value. A lower Ki or IC50 value indicates higher affinity or potency, respectively.
Experimental Protocols
The validation of 5-HT2B antagonist activity relies on a series of well-established in vitro assays. These experiments are crucial for determining the binding characteristics and functional effects of the compounds.
1. Radioligand Binding Assays
This assay is used to determine the affinity of a compound for the 5-HT2B receptor.
-
Objective: To measure the binding affinity (Ki) of the test compound to the 5-HT2B receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2B receptor.
-
Radioligand: A radiolabeled ligand with high affinity for the 5-HT2B receptor, such as [3H]lysergic acid diethylamide (LSD)[4] or [3H]5-HT.
-
Procedure:
-
Cell membranes expressing the 5-HT2B receptor are prepared.
-
The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., SB-204741).
-
The mixture is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
2. Functional Assays
These assays measure the ability of a compound to inhibit the downstream signaling pathways activated by the 5-HT2B receptor upon agonist stimulation. The 5-HT2B receptor is a Gq/11-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC)[5][6].
-
a) Calcium Mobilization Assay:
-
Objective: To measure the ability of the antagonist to block agonist-induced increases in intracellular calcium.
-
Cell Line: HEK293 cells expressing the 5-HT2B receptor.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., SB-204741).
-
A 5-HT2B receptor agonist (e.g., serotonin) is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
-
Data Analysis: The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated.
-
-
b) Inositol Phosphate (IP) Accumulation Assay:
-
Objective: To measure the antagonist's ability to block agonist-induced production of inositol phosphates, a downstream product of PLC activation.
-
Cell Line: Cells expressing the 5-HT2B receptor.
-
Procedure:
-
Cells are labeled with [3H]-myo-inositol.
-
Cells are pre-incubated with the antagonist.
-
A 5-HT2B agonist is added to stimulate the receptor in the presence of LiCl (to inhibit inositol monophosphatase).
-
The accumulated [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
-
-
Data Analysis: The IC50 value for the inhibition of agonist-induced IP accumulation is determined.
-
Visualizations
5-HT2B Receptor Signaling Pathway
References
- 1. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
Choosing the Right Tool: A Comparative Guide to 5-HT4 Antagonists, Featuring SB 204070A
For researchers, scientists, and drug development professionals navigating the complex landscape of serotonergic signaling, the selection of a specific 5-HT4 receptor antagonist is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of SB 204070A with other notable 5-HT4 antagonists, supported by experimental data, to facilitate an informed choice for your research needs.
Executive Summary
This compound distinguishes itself as a highly potent and selective 5-HT4 receptor antagonist. Its exceptional affinity for the 5-HT4 receptor, coupled with a remarkable selectivity profile against other serotonin receptor subtypes and a long duration of action in vivo, positions it as a superior tool for specific and reliable interrogation of 5-HT4 receptor function. This guide will delve into the quantitative data and experimental methodologies that underscore these advantages.
Performance Comparison of 5-HT4 Antagonists
The following table summarizes the key performance indicators for this compound and other commonly used 5-HT4 antagonists.
| Antagonist | Binding Affinity (pKi) at 5-HT4 Receptor | Functional Potency (pA2) | Selectivity | Pharmacokinetic Profile (Half-life) |
| This compound | ~10.9 | ~10.8 | >5000-fold selective over a wide range of other receptors.[1] | Long-lasting in vivo, with an effective half-life of 18.0 hours in dogs.[2] |
| GR 113808 | ~9.3 - 10.0 | ~9.2 - 9.7 | High selectivity for 5-HT4 receptors. | Not readily available in comparative studies. |
| SDZ 205-557 | ~7.5 | ~7.3 - 7.5 | Lower affinity and selectivity compared to this compound and GR 113808; also interacts with 5-HT3 receptors. | Short duration of action in vivo, with a half-life of 23 minutes in micropigs. |
Key Differentiators of this compound
-
Exceptional Potency: With a pKi value of approximately 10.9, this compound demonstrates a significantly higher affinity for the 5-HT4 receptor compared to other antagonists. This allows for the use of lower concentrations in experiments, minimizing the potential for off-target effects.
-
Superior Selectivity: Radioligand binding studies have shown that this compound has a more than 5000-fold selectivity for the 5-HT4 receptor over a vast panel of other receptors, including other serotonin subtypes (5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT3), dopamine, adrenergic, and GABA receptors.[1] This high degree of specificity is crucial for attributing observed effects directly to 5-HT4 receptor blockade.
-
Long-Lasting In Vivo Activity: In a study using a conscious dog model, this compound exhibited a prolonged duration of action, with an effective half-life of 18 hours.[2] This makes it an ideal candidate for in vivo studies requiring sustained receptor antagonism. In contrast, SDZ 205-557 has a much shorter half-life of approximately 23 minutes in micropigs.
Experimental Protocols
To provide a comprehensive understanding of how the comparative data was generated, detailed methodologies for key experiments are outlined below.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Objective: To measure the ability of a non-radiolabeled antagonist (e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]-GR113808) from the 5-HT4 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing 5-HT4 receptors (e.g., guinea-pig striatum).[3]
-
Radioligand: [3H]-GR113808.[3]
-
Unlabeled competitor compounds (this compound, GR 113808, SDZ 205-557).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer containing a cryoprotectant and stored at -80°C.[4]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[4]
-
150 µL of membrane preparation.
-
50 µL of various concentrations of the unlabeled competitor compound.
-
50 µL of a fixed concentration of [3H]-GR113808 (typically at or below its Kd value).
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[4]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This protocol measures the ability of an antagonist to inhibit the agonist-induced stimulation of cyclic adenosine monophosphate (cAMP) production, a downstream signaling event of 5-HT4 receptor activation.
Objective: To determine the functional potency (pA2) of a 5-HT4 antagonist.
Materials:
-
Cells stably expressing the 5-HT4 receptor (e.g., CHO or HEK293 cells).
-
5-HT4 receptor agonist (e.g., serotonin or a selective agonist).
-
5-HT4 receptor antagonists (this compound, GR 113808, SDZ 205-557).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to near confluence.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist for a specified period (e.g., 15-30 minutes) at 37°C.[5]
-
Agonist Stimulation: Add a fixed concentration of the 5-HT4 agonist (typically the EC80 concentration) to the wells and incubate for a further specified time (e.g., 1 hour) at 37°C.[5]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the agonist dose-response curves in the absence and presence of different concentrations of the antagonist. The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's dose-response curve, is then calculated using a Schild plot analysis.
In Vivo Model: 5-HT-Evoked Gastric Contractions in Conscious Dogs
This protocol assesses the in vivo efficacy and duration of action of a 5-HT4 antagonist.[2]
Objective: To measure the ability of an antagonist to inhibit 5-HT-induced gastric contractions in a conscious animal model.[2]
Materials:
-
Conscious dogs surgically fitted with a gastric Heidenhain pouch.
-
5-Hydroxytryptamine (5-HT).
-
5-HT4 receptor antagonists (this compound, SDZ 205-557).
-
Intravenous administration equipment.
-
Pressure transducer and recording system to measure gastric pouch motility.
Procedure:
-
Animal Preparation: Use conscious dogs that have been allowed to recover from the surgical implantation of a gastric pouch.
-
Baseline Measurement: Record the basal motor activity of the Heidenhain pouch.
-
5-HT Challenge: Administer a dose of 5-HT intravenously (e.g., 5 or 10 µg/kg) that elicits a measurable, short-lived contractile response.[2]
-
Antagonist Administration: Administer the 5-HT4 antagonist intravenously at various doses.
-
Post-Antagonist 5-HT Challenge: After a specified time, re-challenge the animal with the same dose of 5-HT and record the contractile response.
-
Data Analysis: Quantify the inhibition of the 5-HT-induced contraction by the antagonist. The dose that causes 50% inhibition (ID50) can be calculated. To determine the duration of action, the 5-HT challenge can be repeated at various time points after antagonist administration.[2]
Signaling Pathways and Visualizations
Understanding the mechanism of action of 5-HT4 antagonists requires knowledge of the receptor's signaling pathway.
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon agonist binding, this initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response. 5-HT4 antagonists, such as this compound, competitively bind to the receptor, preventing the agonist from initiating this cascade.
Caption: 5-HT4 Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the workflow for determining the binding affinity of a 5-HT4 antagonist.
Caption: Workflow for Competitive Radioligand Binding Assay.
Conclusion
Based on the available experimental data, this compound emerges as a superior 5-HT4 antagonist for research applications demanding high potency, exceptional selectivity, and sustained in vivo activity. While other antagonists like GR 113808 also offer high affinity and selectivity, the well-documented long half-life of this compound provides a distinct advantage for in vivo studies. For researchers aiming to specifically and reliably probe the physiological and pathological roles of the 5-HT4 receptor, this compound represents the gold standard.
References
- 1. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism by SB 204070 of 5-HT-evoked contractions in the dog stomach: an in-vivo model of 5-HT4 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Safe Disposal of SB 204070A: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of SB 204070A, a potent and selective 5-HT4 serotonin receptor antagonist. In the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating this compound as a hazardous chemical waste, is mandatory.
Chemical and Physical Properties
A comprehensive understanding of a compound's properties is the foundation of safe handling and disposal. The following table summarizes the known and inferred characteristics of this compound.
| Property | Value | Source/Inference |
| IUPAC Name | (1-butyl-4-piperidinyl)methyl 8-amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate | Wikipedia |
| Chemical Formula | C19H27ClN2O4 | Wikipedia |
| Molar Mass | 382.89 g·mol−1 | Wikipedia |
| Appearance | Solid (inferred) | General for this class of compounds |
| Solubility | Unknown | Treat as insoluble in water for disposal purposes unless known otherwise. |
| Toxicity | Data not available. Treat as toxic. | Precautionary measure due to its nature as a bioactive compound and lack of specific data. |
| Chemical Class | Chlorinated organic compound, Piperidine derivative | Chemical Structure |
| Reactivity | Unknown. Avoid mixing with strong oxidizing or reducing agents. | General chemical safety precaution. |
| Shelf Life | 1095 days | Commercial Supplier |
Personal Protective Equipment (PPE)
Due to the unknown toxicity and potential hazards of this compound, stringent adherence to Personal Protective Equipment (PPE) protocols is required during handling and disposal.
-
Hand Protection: Wear chemically resistant gloves. Given that this compound is a piperidine derivative and a chlorinated organic compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin and clothing.
-
Respiratory Protection: If handling the solid compound where dust may be generated, or if working with solutions outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) is necessary. All handling of the pure compound should ideally be done in a certified chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, including contaminated items such as weighing paper, gloves, and bench paper, in a dedicated, clearly labeled hazardous waste container. The container must be sealed and made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed. The container should be appropriate for chlorinated organic compounds.
-
-
Labeling:
-
All waste containers must be accurately labeled with the full chemical name ("this compound"), the words "Hazardous Waste," and a list of all components and their approximate concentrations.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for secondary containment.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
High-temperature incineration is the generally accepted method for the disposal of chlorinated organic compounds to prevent the formation of toxic byproducts.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling SB 204070A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the potent and selective 5-HT₄ receptor antagonist, SB 204070A. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Measures
As a compound with largely uncharacterized toxicological properties, this compound should be handled with caution. The following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Required Equipment | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If dusts or aerosols are generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |
General Hygiene and Safety Practices:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke in the laboratory.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for logistical and experimental planning.
| Property | Value | Source |
| IUPAC Name | (1-butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate | Wikipedia |
| CAS Number | 148688-01-1 | MedChemExpress, Tocris Bioscience |
| Molecular Formula | C₁₉H₂₇ClN₂O₄ | MedChemExpress, Tocris Bioscience |
| Molecular Weight | 382.89 g/mol | MedChemExpress, Tocris Bioscience |
| Appearance | Crystalline solid | Cayman Chemical |
| Purity | ≥98% | Tocris Bioscience |
| Solubility | Soluble in DMSO and ethanol. | Cayman Chemical |
| Storage | Store at -20°C. | Cayman Chemical |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container at -20°C in a dry and well-ventilated area.[5]
Preparation of Stock Solutions:
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO or ethanol.[3]
-
For aqueous solutions, further dilutions can be made, but it is not recommended to store aqueous solutions for more than one day.[5]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
Waste Disposal Procedure:
-
Collect all contaminated materials, including unused compound, empty vials, and contaminated labware, in a designated and properly labeled hazardous waste container.
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Signaling Pathway of 5-HT₄ Receptor
This compound is a selective antagonist of the 5-HT₄ receptor. Understanding the receptor's signaling pathway is essential for interpreting experimental results. The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.
Experimental Protocol: In Vitro Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for the 5-HT₄ receptor.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled 5-HT₄ receptor antagonist in a target tissue or cell line.
Materials:
-
Receptor Source: Homogenates from a tissue known to express 5-HT₄ receptors (e.g., guinea pig striatum) or a cell line stably expressing the human 5-HT₄ receptor.
-
Radioligand: A tritiated 5-HT₄ receptor antagonist (e.g., [³H]-GR113808).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT₄ receptor ligand (e.g., 10 µM serotonin).
-
Instrumentation: Scintillation counter, filtration manifold, glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare a series of dilutions of the radioligand in assay buffer.
-
For each concentration of radioligand, set up triplicate tubes for:
-
Total Binding: Contains radioligand and membrane preparation.
-
Non-specific Binding: Contains radioligand, membrane preparation, and the non-specific binding control.
-
-
To determine the inhibitory constant (Ki) of this compound, prepare tubes with a fixed concentration of radioligand and varying concentrations of this compound.
-
-
Incubation:
-
Add the membrane preparation to all tubes.
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters using a filtration manifold.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials containing scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
For competition assays with this compound, calculate the IC₅₀ value and then determine the Ki using the Cheng-Prusoff equation.
-
This comprehensive guide is intended to provide essential information for the safe and effective handling of this compound in a research setting. Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
